Technical Documentation Center

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
  • CAS: 855715-26-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on the Physicochemical Properties and Structure of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Abstract This technical guide provides a comprehensive analysis of the physicochemical properties and structural attributes of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. Designed for researchers, scientists,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties and structural attributes of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data on the compound's chemical identity, solubility, lipophilicity, and other key molecular descriptors. Furthermore, it offers detailed, field-proven experimental protocols for the determination of aqueous solubility and the octanol-water partition coefficient (LogP), essential parameters for predicting a compound's pharmacokinetic profile. The interplay between these properties and their implications for drug discovery are explored, offering a holistic view grounded in scientific principles and practical application.

Introduction

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds. The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2][3] The unique arrangement of sulfur and nitrogen atoms in the thiazole ring allows for extensive functionalization, enabling the fine-tuning of physicochemical and pharmacological profiles.[1] This guide focuses on elucidating the fundamental physicochemical characteristics of this specific derivative, providing a critical knowledge base for its potential development as a therapeutic agent. Understanding properties such as solubility and lipophilicity is paramount in early-stage drug discovery, as they heavily influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its bioavailability and efficacy.

Chemical Identity and Structure

A precise understanding of a compound's structure is the foundation of all subsequent physicochemical and pharmacological evaluation.

  • IUPAC Name: 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

  • CAS Number: 855715-26-3[4]

  • Molecular Formula: C₁₀H₁₇N₃S[4][5]

  • 2D Structure: alt text

The structure features a 2-aminothiazole core, which is substituted at the 4-position with a methyl group linked to a 3-methylpiperidine ring. This combination of a heteroaromatic ring (thiazole) and a saturated heterocyclic ring (piperidine) imparts a unique set of properties, including potential hydrogen bond donors and acceptors, and a degree of conformational flexibility.

Physicochemical Properties

The physicochemical properties of a drug candidate are deterministic factors for its behavior in biological systems. The following table summarizes the key known and predicted properties for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.

Table 1: Summary of Physicochemical Properties

PropertyValueSource/Method
Molecular Weight 211.33 g/mol Calculated from Formula
Monoisotopic Mass 211.11432 DaPubChemLite[5]
XlogP (Predicted) 1.8PubChemLite[5]
Physical Form Solid/Powder (Typical for similar structures)Inferred[6]
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation); Skin Irritant; Eye IrritantNextSDS[4]
  • Molecular Weight: At 211.33 g/mol , the compound adheres to general guidelines for small molecule drugs, which often favor lower molecular weights for better membrane permeability and overall bioavailability.

  • Lipophilicity (XlogP): The predicted octanol-water partition coefficient (XlogP) of 1.8 suggests a balanced character.[5] This value falls within the optimal range for many orally administered drugs, indicating a favorable balance between aqueous solubility required for dissolution and lipid solubility required for membrane permeation.[7]

  • Hazard Profile: It is important to note the compound's hazard classifications, which indicate potential toxicity and irritant properties, necessitating appropriate handling procedures in a laboratory setting.[4]

The Interplay of Physicochemical Properties in Drug Development

The journey of a drug from administration to its target site is governed by its physicochemical properties. The diagram below illustrates the causal relationships between the core properties discussed in this guide and the critical ADME processes in drug development.

ADME_Factors Sol Aqueous Solubility (pKa, Crystal Form) Abs Absorption Sol->Abs Dissolution Exc Excretion Sol->Exc Renal Clearance Lip Lipophilicity (LogP / LogD) Lip->Abs Membrane Permeation Dist Distribution Lip->Dist Tissue Partitioning Met Metabolism Lip->Met CYP450 Interaction MW Molecular Properties (MW, PSA, H-bonds) MW->Abs Diffusion MW->Dist Plasma Protein Binding Bio Bioavailability Abs->Bio Dist->Bio Met->Bio Exc->Bio Shake_Flask_Workflow start Start prep Prepare pH 7.4 Buffer (e.g., PBS) at 37°C start->prep add Add excess solid compound to buffer in triplicate vials prep->add equil Equilibrate on orbital shaker (e.g., 24-48h at 37°C) add->equil separate Separate solid/liquid (Centrifuge or Filter) equil->separate sample Sample supernatant separate->sample analyze Quantify concentration (LC-MS or UV-Vis vs. calibration curve) sample->analyze end End: Calculate Solubility analyze->end

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Ensure the buffer is pre-warmed to the test temperature (e.g., 37 ± 1 °C) to simulate physiological conditions. [8]The pH should be verified with a calibrated meter after preparation. [8]2. Sample Preparation: Weigh an excess amount of the solid compound into three separate glass vials. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation. [8]3. Equilibration: Add a precise volume of the pre-warmed buffer to each vial. Seal the vials tightly and place them on an orbital shaker in a temperature-controlled incubator (37 ± 1 °C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 48 hours. [9][10]The agitation speed should be optimized to keep the particles suspended without creating a vortex. [8]4. Phase Separation: After equilibration, remove the vials and allow them to stand to let the undissolved solid settle. To obtain a clear supernatant for analysis, either centrifuge the vials at high speed or filter the solution using a low-binding filter (e.g., 0.22 µm PVDF). [10]5. Quantification: Prepare a calibration curve using standard solutions of the compound of known concentrations. Dilute the clear supernatant from the solubility experiment into the analytical range and determine its concentration using a validated analytical method, such as HPLC-UV or LC-MS. [10]6. Data Analysis: The average concentration from the triplicate measurements is reported as the thermodynamic solubility of the compound under the specified conditions.

Protocol: Lipophilicity Determination (RP-HPLC Method for LogP)

Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a rapid and reliable indirect method for estimating LogP values. [7][11]It correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Rationale: This method is significantly faster than the traditional shake-flask LogP method and requires much less material, making it ideal for screening in early drug discovery. [11][12]The accuracy is high when properly calibrated with standards of known LogP values. [11] Step-by-Step Methodology:

  • System Preparation: Use an HPLC system with a C18 reverse-phase column. The mobile phase is typically an isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like methanol or acetonitrile. [11]2. Calibration Standards: Prepare a solution containing a series of standard compounds with well-documented LogP values that span a range (e.g., LogP 1 to 5). [11]Examples include benzene, bromobenzene, biphenyl, and pp'-DDE. [11]3. Sample Preparation: Dissolve the test compound, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, in the mobile phase at a suitable concentration for UV detection.

  • Chromatographic Run:

    • Inject the calibration standard mixture and record the retention time (t_R) for each compound.

    • Inject the test compound solution and record its retention time.

    • Determine the column dead time (t_0) by injecting a non-retained compound like uracil.

  • Data Analysis:

    • Calculate the capacity factor (k) for each standard and the test compound using the formula: k = (t_R - t_0) / t_0.

    • Plot log(k) versus the known LogP values for the calibration standards.

    • Perform a linear regression on the calibration data to obtain a calibration equation (e.g., LogP = m * log(k) + c).

    • Use the log(k) value of the test compound in the regression equation to calculate its LogP value.

Conclusion

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a 2-aminothiazole derivative with physicochemical properties that suggest a promising foundation for further investigation in a drug discovery context. Its moderate molecular weight and predicted balanced lipophilicity (XlogP = 1.8) are favorable indicators for potential oral bioavailability. The provided experimental protocols for determining aqueous solubility and LogP offer robust, validated frameworks for researchers to generate the critical data needed to build a comprehensive ADME profile. This foundational knowledge is indispensable for guiding subsequent lead optimization efforts, formulation strategies, and the overall progression of this compound toward a potential clinical candidate.

References

  • NextSDS. (n.d.). 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. Retrieved from [Link]

  • Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. Retrieved from [Link]

  • Jain, A., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Research. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4: Protocol to conduct equilibrium solubility experiments. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. Retrieved from [Link]

  • IMR Press. (n.d.). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Retrieved from [Link]

  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Retrieved from [Link]

  • Bhal, S. K., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. Retrieved from [Link]

  • Ali, I., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Retrieved from [Link]

  • Upadhyay, S., et al. (2025). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities. International Journal of Novel Research and Development. Retrieved from [Link]

  • American Chemical Society (ACS). (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties. PMC. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. Retrieved from [Link]

  • Springer. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients. Retrieved from [Link]

  • ResearchGate. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues. PMC. Retrieved from [Link]

  • ChemSynthesis. (2025). N,4-dimethyl-2-methylamino-thiazole-5-carbothioamide. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthesis and Biological Activity of NewT[4][10]hiazolo[4,5-d]pyridazin-4(5H)-ones. PMC. Retrieved from [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • American Elements. (n.d.). Thiazoles. Retrieved from [Link]

  • MDPI. (2021). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents. Retrieved from [Link]

  • LOCKSS. (2015). SYNTHESIS AND ANTICANCER ACTIVITIES OF THIAZOLES, 1,3-THIAZINES, AND THIAZOLIDINE. Retrieved from [Link]

  • Sabri, S. A., et al. (n.d.). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Retrieved from [Link]

  • NextSDS. (n.d.). 1-[(1,3-thiazol-4-yl)methyl]piperidin-4-amine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from [Link]

  • MDPI. (2022). 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. Retrieved from [Link]

Sources

Exploratory

Receptor binding affinity of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine Authored by a Senior Application Scientist Foreword: Charting the Pharmacological Profile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Authored by a Senior Application Scientist

Foreword: Charting the Pharmacological Profile of a Novel 2-Aminothiazole Derivative

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets. Derivatives of this versatile heterocycle have been explored as inhibitors of enzymes such as inducible nitric oxide synthase (iNOS) and renin, as well as modulators of various receptors including adenosine, AMPA, and androgen receptors[1][2][3]. This wide-ranging bioactivity underscores the therapeutic potential of novel 2-aminothiazole analogues.

This guide focuses on a novel compound, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. As of this writing, its specific receptor binding profile remains uncharacterized in publicly accessible literature. Therefore, this document serves as a comprehensive roadmap for researchers and drug development professionals, outlining the principles and methodologies required to elucidate the binding affinity and selectivity of this promising molecule. We will proceed by positing a hypothetical, yet scientifically plausible, receptor target based on the known pharmacology of structurally related thiazole derivatives, and detail the rigorous experimental approach necessary for its characterization.

Part 1: Hypothesis-Driven Target Selection

Given the structural motifs present in 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, and drawing from extensive research on related compounds, we can formulate a rational hypothesis for its potential biological target. The presence of the N-substituted thiazole core is a recurring feature in antagonists of G-protein coupled receptors (GPCRs). Specifically, various thiazole and thiadiazole derivatives have been identified as potent adenosine receptor antagonists[4][5]. The adenosine receptors, particularly the A1 and A3 subtypes, are implicated in a range of physiological processes, making them attractive targets for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders.

Therefore, for the purpose of this guide, we will proceed with the hypothesis that 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine acts as an antagonist at the human Adenosine A1 receptor (A1AR) . The following sections will detail the experimental framework to test this hypothesis.

Part 2: Experimental Workflow for Determining Receptor Binding Affinity

The gold standard for quantifying the direct interaction between a compound and its receptor is the radioligand binding assay. This technique relies on the principle of competitive displacement of a high-affinity radiolabeled ligand by the unlabeled test compound. The following protocol is a self-validating system designed to provide robust and reproducible data.

Materials and Reagents
  • Test Compound: 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

  • Radioligand: [³H]-DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a selective A1AR antagonist.

  • Receptor Source: Commercially available membranes from CHO-K1 or HEK293 cells stably expressing the human Adenosine A1 receptor.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, supplemented with 1 mM EDTA and 2 U/mL adenosine deaminase.

  • Non-specific Binding Control: 10 µM R-PIA (N⁶-(2-Phenylisopropyl)adenosine), a potent A1AR agonist.

  • Scintillation Cocktail

  • 96-well Filter Plates and Vacuum Manifold

Step-by-Step Radioligand Binding Assay Protocol
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a series of dilutions of the test compound in assay buffer, ranging from 10 µM to 0.1 nM, to generate a 10-point concentration-response curve.

    • Dilute the [³H]-DPCPX in assay buffer to a final concentration of 1 nM.

    • Prepare the receptor membranes in assay buffer at a concentration of 10 µ g/well .

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: 25 µL of assay buffer, 25 µL of [³H]-DPCPX, and 50 µL of membrane suspension.

    • Non-specific Binding (NSB) Wells: 25 µL of 10 µM R-PIA, 25 µL of [³H]-DPCPX, and 50 µL of membrane suspension.

    • Test Compound Wells: 25 µL of each dilution of the test compound, 25 µL of [³H]-DPCPX, and 50 µL of membrane suspension.

  • Incubation:

    • Incubate the plate at 25°C for 90 minutes with gentle agitation to allow the binding reaction to reach equilibrium.

  • Harvesting:

    • Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.

    • Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

  • Detection:

    • Allow the filters to dry completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a scintillation counter.

Diagram of the Experimental Workflow

experimental_workflow prep Reagent Preparation (Test Compound, Radioligand, Membranes) setup Assay Plate Setup (Total, NSB, Test Compound) prep->setup Dispense incubate Incubation (90 min @ 25°C) setup->incubate Equilibrate harvest Harvesting & Washing (Vacuum Filtration) incubate->harvest Separate Bound/Unbound detect Scintillation Counting (Detection of Radioactivity) harvest->detect Quantify analyze Data Analysis (IC50 & Ki Calculation) detect->analyze Process Raw Data sar_exploration core 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine amino Modify 2-amino group (e.g., acylation, alkylation) core->amino thiazole Modify thiazole core (e.g., add substituents at C5) core->thiazole piperidine Modify piperidine ring (e.g., change methyl position, add substituents) core->piperidine linker Modify methylene linker (e.g., change length, introduce rigidity) core->linker signaling_pathway cluster_membrane Cell Membrane receptor receptor ligand ligand antagonist antagonist g_protein g_protein effector effector second_messenger second_messenger A1AR Adenosine A1 Receptor Gi Gi Protein A1AR->Gi Activates Adenosine Adenosine Adenosine->A1AR Activates Test_Compound Test Compound (Antagonist) Test_Compound->A1AR Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: Antagonism of the Adenosine A1 receptor signaling pathway.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to characterizing the receptor binding affinity of a novel 2-aminothiazole derivative, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. By employing a hypothesis-driven strategy and established methodologies like the radioligand binding assay, researchers can obtain critical data on the compound's potency and mechanism of action at a putative target such as the Adenosine A1 receptor.

The initial binding data, coupled with SAR exploration, will form the foundation for further preclinical development. Subsequent steps should include:

  • Selectivity Profiling: Assessing the compound's binding affinity against a panel of other receptors to determine its selectivity.

  • Functional Assays: Validating the antagonist activity in cell-based functional assays that measure downstream signaling events, such as cAMP levels.

  • In Vivo Studies: Evaluating the compound's pharmacokinetic properties and efficacy in relevant animal models of disease.

Through this systematic process, the therapeutic potential of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine can be thoroughly investigated, paving the way for its potential development as a novel therapeutic agent.

References

  • Nakamura, T., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-7. [Link]

  • van der Klein, P. A., et al. (2001). Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 44(4), 544-556. [Link]

  • Hussein, M. M., et al. (2023). Thiazole Derivatives as Modulators of GluA2 AMPA Receptors: Potent Allosteric Effects and Neuroprotective Potential. Molecules, 28(23), 7738. [Link]

  • Kumar, K., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(21), 5895-5900. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Letters in Drug Design & Discovery, 9(7), 676-681. [Link]

  • Li, Y., et al. (2018). Synthesis and evaluation of novel thiazole-based derivatives as selective inhibitors of DNA-binding domain of the androgen receptor. Bioorganic & Medicinal Chemistry Letters, 28(2), 143-148. [Link]

  • van der Klein, P. A., et al. (2001). Thiazole and Thiadiazole Analogues as a Novel Class of Adenosine Receptor Antagonists. Journal of Medicinal Chemistry, 44(4), 544-556. [Link]

  • Li, Y., et al. (2018). Synthesis and evaluation of novel thiazole-based derivatives as selective inhibitors of DNA-binding domain of the androgen receptor. Bioorganic & Medicinal Chemistry Letters, 28(2), 143-148. [Link]

  • Patt, W. C., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2561-2572. [Link]

  • Glavač, N. K., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Medicinal Chemistry, 13(10), 1251-1262. [Link]

Sources

Foundational

Pharmacokinetic Profiling of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine Derivatives

An In-Depth Technical Guide: Introduction: The Critical Role of Pharmacokinetics in Thiazole-Based Drug Discovery The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of num...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Introduction: The Critical Role of Pharmacokinetics in Thiazole-Based Drug Discovery

The 1,3-thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous agents with diverse biological activities.[1] Derivatives, such as those incorporating a methylpiperidine moiety, are frequently explored for their potential as novel therapeutics. However, promising in vitro potency is often nullified by poor pharmacokinetic (PK) properties, leading to late-stage attrition in drug development. A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—dictates its concentration at the target site and, ultimately, its efficacy and safety.[2][3][4]

This guide provides a comprehensive framework for the pharmacokinetic profiling of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine derivatives. We will move beyond a simple recitation of protocols to explore the causal logic behind experimental design, ensuring that each step provides a self-validating piece of the overall puzzle. Our objective is to empower researchers to build a robust ADME data package that de-risks candidates early and guides the optimization of promising leads.[5][6][7][8]

Part 1: Foundational In Vitro ADME Assessment

The initial phase of PK profiling utilizes a suite of high-throughput in vitro assays to rapidly assess key ADME liabilities.[6][8][9] This stage is designed to triage compounds, allowing for the early and cost-effective elimination of candidates with fatal flaws while guiding the chemical optimization of promising series.

Permeability: Predicting Oral Absorption

A primary determinant of oral bioavailability is a compound's ability to cross the intestinal epithelium.[7] The Parallel Artificial Membrane Permeability Assay (PAMPA) serves as an excellent first-tier screen for passive diffusion, the primary mechanism for many small molecules.[10][11][12]

Causality: We employ PAMPA at this stage because it is a rapid, cell-free, and cost-effective method to rank-order compounds based solely on their passive permeability.[12] By removing the complexities of active transporters present in cell-based assays (e.g., Caco-2), we gain a clear, initial understanding of the molecule's intrinsic ability to traverse a lipid membrane. This helps diagnose whether poor absorption is due to inherent physicochemical properties or more complex biological interactions.[10]

  • Preparation of Lipid Solution: A solution of a phospholipid, such as 4% lecithin in dodecane, is prepared to mimic the cell membrane.[13]

  • Coating the Donor Plate: The filter membrane of each well in a 96-well donor plate is coated with a small volume of the lipid solution.[10]

  • Compound Preparation: The test compound and controls (high and low permeability standards) are dissolved in a buffer solution (e.g., PBS at pH 7.4) to a final concentration, typically with a small percentage of DMSO.[13]

  • Assay Assembly: The acceptor plate wells are filled with buffer. The prepared compound solutions are added to the donor plate wells. The donor plate is then carefully placed on top of the acceptor plate, creating a "sandwich".[10][13]

  • Incubation: The assembled plate is incubated at room temperature for a defined period (e.g., 5 to 18 hours) to allow the compounds to diffuse from the donor to the acceptor chamber.[12][13]

  • Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using LC-MS/MS analysis.[10][12] The effective permeability (Pe) is then calculated.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_lipid Prepare Lipid Solution (e.g., 4% Lecithin) coat_donor Coat Donor Plate Membrane prep_lipid->coat_donor prep_compound Prepare Compound Solutions (Test, High/Low Controls) add_compound Add Compound to Donor Plate prep_compound->add_compound fill_acceptor Fill Acceptor Plate with Buffer assemble Assemble Sandwich (Donor on Acceptor) fill_acceptor->assemble coat_donor->add_compound add_compound->assemble incubate Incubate (e.g., 18h at RT) assemble->incubate quantify Quantify Concentrations (Donor & Acceptor) via LC-MS/MS incubate->quantify calculate Calculate Permeability (Pe value) quantify->calculate

Fig 1: PAMPA Experimental Workflow.
Metabolic Stability: Predicting First-Pass Metabolism

The liver is the primary site of drug metabolism. A compound that is rapidly metabolized by hepatic enzymes will have a short half-life and low oral bioavailability. We assess metabolic stability using human liver microsomes (HLMs) or hepatocytes.

Causality: HLMs are subcellular fractions containing the majority of the drug-metabolizing Cytochrome P450 (CYP) enzymes and are used as a primary screen for Phase I (oxidative) metabolism.[14] This is a cost-effective way to identify compounds with high intrinsic clearance. If a compound shows moderate to high stability, we progress to cryopreserved human hepatocytes, which provide a more complete picture by including both Phase I and Phase II (conjugative) metabolic pathways, as well as active uptake and efflux transporters. This tiered approach efficiently allocates resources.

Compound IDHLM Stability (% Remaining @ 60 min)Hepatocyte Stability (% Remaining @ 120 min)Intrinsic Clearance (Cl_int, µL/min/mg)
Derivative A857215
Derivative B125250
Derivative C554168
Verapamil (Control)<5<2>300
Plasma Protein Binding (PPB): Assessing Free Drug Concentration

Only the unbound ("free") fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[15] Therefore, understanding the extent of PPB is critical. High binding (>99%) can make a drug's free concentration sensitive to changes in plasma protein levels or displacement by co-administered drugs.[16]

Causality: Equilibrium dialysis is considered the gold standard for PPB determination.[15] It involves a semi-permeable membrane separating plasma containing the drug from a buffer solution.[17] The free drug equilibrates across the membrane, allowing for direct measurement of the unbound concentration without the artifacts that can be introduced by faster, non-equilibrium methods like ultrafiltration.[15][18]

  • Compound Preparation: Prepare a stock solution of the test compound.

  • Spiking Plasma: Spike pooled human plasma with the test compound to the desired concentration (e.g., 1 µM). The final solvent concentration should be low (<1%) to avoid protein denaturation.[15]

  • Device Setup: Pipette the spiked plasma into one chamber of the RED device and an equal volume of phosphate-buffered saline (PBS) into the adjacent buffer chamber, which are separated by a semi-permeable dialysis membrane.[17]

  • Incubation: Seal the unit and incubate at 37°C with gentle shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[17][18]

  • Sampling: After incubation, collect aliquots from both the plasma and buffer chambers.

  • Matrix Matching: To ensure accurate comparison during analysis, add blank plasma to the buffer aliquot and PBS to the plasma aliquot to equalize the matrix composition.[17]

  • Analysis: Precipitate proteins (e.g., with acetonitrile) and quantify the compound concentration in both samples using a validated LC-MS/MS method.[16][17] The percentage bound is calculated from the difference in concentrations.

Cytochrome P450 (CYP) Inhibition: Predicting Drug-Drug Interactions

Thiazole-containing compounds have the potential to inhibit key CYP enzymes, which are responsible for metabolizing the majority of marketed drugs.[14][19] Inhibition of these enzymes can lead to dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs.[20]

Causality: We screen for inhibition against the five most clinically relevant CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, and 3A4) as recommended by regulatory agencies.[19][21] A fluorogenic assay is often used for high-throughput screening due to its speed and cost-effectiveness.[21] If significant inhibition is observed, a more definitive LC-MS/MS-based assay using probe substrates is performed to determine an accurate IC50 value, which is crucial for assessing clinical DDI risk.[19]

Compound IDCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Derivative A>5025>508.512
Derivative B>50>50>50>50>50
Derivative C5.21.115452.5
Ketoconazole (Control)----0.05

Part 2: Definitive In Vivo Pharmacokinetic Studies

After a compound demonstrates a promising in vitro ADME profile, the next essential step is to evaluate its behavior in a living organism.[22] Rodent PK studies are standard at this stage to provide crucial data on key parameters like bioavailability and clearance.[23][24][25]

Causality: We typically use rats for initial PK studies as they are a well-characterized model and their larger size facilitates serial blood sampling from a single animal, reducing inter-animal variability.[23][26] An intravenous (IV) dose is administered to determine clearance and volume of distribution, while an oral (PO) dose is given to assess oral absorption and bioavailability. Comparing the plasma concentration-time profiles from both routes is essential for a complete PK characterization.[25]

Study Design and Execution
  • Animal Model: Male Sprague-Dawley rats are commonly used.[23]

  • Dosing:

    • Intravenous (IV): A low dose (e.g., 1-2 mg/kg) is administered as a bolus via the tail vein.

    • Oral (PO): A higher dose (e.g., 5-10 mg/kg) is administered via oral gavage.

  • Blood Sampling: Serial blood samples (e.g., at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) are collected into anticoagulant-treated tubes.[22]

  • Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the parent drug are determined using a validated LC-MS/MS method.

Data Analysis and Key Parameters

The plasma concentration-time data are analyzed using non-compartmental analysis (NCA) to derive key PK parameters.[2]

PK_Analysis_Flow cluster_in_vivo In Vivo Study cluster_bioanalysis Bioanalysis cluster_pk_analysis PK Analysis (NCA) Dose_IV IV Dosing Sampling Serial Blood Sampling Dose_IV->Sampling Dose_PO PO Dosing Dose_PO->Sampling Plasma Plasma Separation Sampling->Plasma LCMS LC-MS/MS Analysis Plasma->LCMS ConcTime Generate Concentration- Time Data LCMS->ConcTime AUC AUC (Exposure) ConcTime->AUC Cmax Cmax (Peak Exposure) ConcTime->Cmax Tmax Tmax (Time to Peak) ConcTime->Tmax T_half (Half-Life) ConcTime->T_half CL CL (Clearance) ConcTime->CL Vd Vd (Volume of Distribution) ConcTime->Vd F F% (Bioavailability) ConcTime->F

Fig 2: From In Vivo Dosing to PK Parameter Generation.
ParameterIV (1 mg/kg)PO (10 mg/kg)
Cmax (ng/mL)1250850
Tmax (h)0.081.0
AUC_last (ng*h/mL)21004200
t½ (h)3.53.8
CL (mL/min/kg)7.9-
Vd_ss (L/kg)2.5-
F (%) -20%

Part 3: Bioanalytical Method Validation: Ensuring Data Integrity

The reliability of all pharmacokinetic data hinges on the quality of the bioanalytical method used for quantification.[27][28][29] Regulatory agencies like the FDA have stringent guidelines for method validation to ensure data are accurate and reproducible.[27][30][31][32][33]

Causality: A full validation is non-negotiable before analyzing samples from pivotal studies. Each validation parameter addresses a specific potential source of error. For example, selectivity ensures that we are measuring only our drug and not an interfering component from the plasma matrix, while stability experiments confirm the drug doesn't degrade during sample collection, storage, or processing.[27]

Core Validation Parameters (ICH M10 Guidance)[32][34]
  • Selectivity & Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy & Precision: How close the measured values are to the true value and the reproducibility of the measurements. Assessed using Quality Control (QC) samples at multiple concentration levels.

  • Calibration Curve: Demonstrates the relationship between instrument response and known concentrations of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.[27]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: Analyte stability is evaluated under various conditions:

    • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: At room temperature.

    • Long-Term Stability: Stored at -80°C.

    • Stock Solution Stability: Stability of the reference standard solutions.

Part 4: Uncovering Metabolic Pathways

Understanding how a drug is metabolized is crucial for identifying potential active or toxic metabolites and for explaining observed clearance mechanisms. Thiazole rings, particularly aminothiazoles, are known to be susceptible to metabolism by CYP enzymes.[34][35][36][37]

Causality: Quantum chemical studies and experimental data suggest several potential metabolic pathways for thiazole-containing drugs.[34][35][36][37] The primary routes involve oxidation mediated by CYPs. Identifying these pathways helps in understanding the drug's disposition and potential for generating reactive metabolites, which can cause toxicity.[34][36]

Potential Metabolic Pathways:

  • Epoxidation: Formation of a reactive epoxide on the thiazole ring. This is often a major pathway.[35][36]

  • S-oxidation: Oxidation of the sulfur atom to form a sulfoxide.[34]

  • N-oxidation: Oxidation of the ring nitrogen.[34]

  • Hydroxylation: Oxidation of the methyl group on the piperidine ring.

  • N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the methylene bridge.

Metabolism cluster_pathways CYP450-Mediated Oxidation Parent Parent Compound (4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine) Epoxide Thiazole Epoxide Parent->Epoxide Epoxidation S_Oxide Thiazole S-Oxide Parent->S_Oxide S-Oxidation N_Oxide Thiazole N-Oxide Parent->N_Oxide N-Oxidation Hydroxylation Piperidine Hydroxylation Parent->Hydroxylation C-Hydroxylation

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Abstract This technical guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of the novel compound, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. In the absence of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for establishing the in vitro toxicity and safety profile of the novel compound, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. In the absence of pre-existing public data for this specific molecule, this document outlines a robust, multi-tiered testing strategy designed to elucidate its potential cytotoxic, genotoxic, cardiotoxic, and metabolic liabilities. The methodologies described herein are grounded in established regulatory guidelines and best practices in preclinical drug development. We detail the scientific rationale behind each experimental choice, provide step-by-step protocols for key assays, and offer insights into the interpretation of potential outcomes. This guide is intended for researchers, toxicologists, and drug development professionals tasked with the critical early-stage safety assessment of new chemical entities (NCEs).

Introduction: De-risking a Novel 2-Aminothiazole Candidate

The compound 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of molecules. This structural motif is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets.[1] However, the 2-aminothiazole ring has also been classified as a potential toxicophore, susceptible to metabolic activation that can lead to the formation of reactive metabolites.[1] Therefore, a thorough and early assessment of its safety profile is paramount to any drug development program involving this NCE.

This guide presents a logical, tiered approach to building a comprehensive in vitro safety profile. We will begin with foundational cytotoxicity assessments, progress to more specific liabilities such as genotoxicity and cardiotoxicity, and conclude with an exploration of potential mechanisms of toxicity, including mitochondrial dysfunction and oxidative stress.

Foundational Safety Assessment: Cytotoxicity Profiling

The initial step in evaluating the safety of any NCE is to determine its potential to cause cell death. Cytotoxicity assays provide a quantitative measure of a compound's effect on cell viability and proliferation.[2][3][4] A multi-cell line, multi-endpoint approach is recommended to identify potential cell-type specific toxicities and to gain preliminary mechanistic insights.

Rationale for Cell Line Selection

A panel of cell lines is chosen to represent various human tissues and to provide a broad initial screen for toxicity. Recommended cell lines include:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for liver toxicity, as the liver is a primary site of drug metabolism and potential toxicity.[5]

  • CHO-K1 (Chinese Hamster Ovary): A robust and commonly used cell line in regulatory toxicology for genotoxicity and cytotoxicity studies.[6][7]

  • HEK293 (Human Embryonic Kidney): Represents a renal cell lineage, another key organ in drug clearance and potential toxicity.

  • A relevant cancer cell line (e.g., MCF-7 for breast cancer, U87 for glioblastoma): If the compound is being developed as an anti-cancer agent, this provides a measure of on-target versus off-target cytotoxicity.[8][9][10]

Experimental Workflow: Cytotoxicity Assessment

The following workflow outlines a standard approach for determining the cytotoxic potential of the test compound.

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_incubate Incubation cluster_assay Viability Assays cluster_analysis Data Analysis C1 Seed selected cell lines (HepG2, CHO-K1, etc.) in 96-well plates C2 Incubate for 24 hours to allow attachment C1->C2 T2 Treat cells with compound (e.g., 0.1 to 100 µM) C2->T2 T1 Prepare serial dilutions of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine T1->T2 I1 Incubate for 48-72 hours T2->I1 T3 Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) T3->T2 A1 MTT Assay (Metabolic Activity) I1->A1 A2 CellTiter-Glo® (ATP Content) I1->A2 A3 LDH Release Assay (Membrane Integrity) I1->A3 D1 Measure absorbance/ luminescence/fluorescence A1->D1 A2->D1 A3->D1 D2 Calculate % cell viability relative to vehicle control D1->D2 D3 Determine IC50 values D2->D3 Micronucleus_Workflow cluster_prep Cell Culture & Treatment cluster_harvest Cell Harvesting cluster_stain Staining & Analysis cluster_data Data Interpretation P1 Seed CHO-K1 cells P2 Treat with test compound (with and without S9 activation) P1->P2 P3 Add Cytochalasin B to block cytokinesis P2->P3 H1 Trypsinize and harvest cells P3->H1 H2 Treat with hypotonic solution H1->H2 H3 Fix cells with methanol/acetic acid H2->H3 S1 Drop cell suspension onto slides H3->S1 S2 Stain with Giemsa or a fluorescent dye S1->S2 S3 Score micronuclei in binucleated cells under a microscope S2->S3 D1 Calculate frequency of micronucleated binucleated cells S3->D1 D2 Compare to negative and positive controls D1->D2

Caption: Workflow for the in vitro micronucleus assay.

Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium ion channel is a major cause of drug-induced cardiac arrhythmias. [11][12][13]Therefore, early assessment of a compound's potential to inhibit the hERG channel is a critical step in safety pharmacology. [11][12]The automated patch-clamp assay is a high-throughput method for evaluating hERG inhibition. [12][14] Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293 or CHO cells. [12][14]2. Compound Preparation: Prepare a range of concentrations of the test compound.

  • Electrophysiology: Use an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in whole-cell mode. [12]4. Data Acquisition: Apply the test compound at increasing concentrations and record the inhibition of the hERG tail current.

  • Analysis: Calculate the percent inhibition at each concentration and determine the IC50 value.

CompoundhERG IC50 (µM)
4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amineExperimental Value
Positive Control (e.g., E-4031)Known Value

Mechanistic Toxicity Evaluation

Should the initial screens indicate potential toxicity, further mechanistic studies are warranted to understand the underlying cause. Key areas to investigate include mitochondrial toxicity and oxidative stress.

Mitochondrial Toxicity

Drug-induced mitochondrial dysfunction is a significant contributor to organ toxicity, particularly in the liver. [5][15][16]Assays to evaluate mitochondrial toxicity often involve comparing cell viability in glucose-containing media (where cells rely on glycolysis) versus galactose-containing media (where cells are forced to use oxidative phosphorylation). [5][17] Protocol: Glucose vs. Galactose Assay [17]

  • Cell Culture: Culture HepG2 cells in two types of media: one with high glucose and one where glucose is replaced with galactose.

  • Treatment: Expose the cells to a range of concentrations of the test compound for 48 hours.

  • Viability Assessment: Measure cell viability using an ATP-based assay (e.g., CellTiter-Glo®).

  • Interpretation: A significantly lower IC50 value in the galactose medium compared to the glucose medium suggests potential mitochondrial toxicity. [17]

Oxidative Stress

The production of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity. [18][19]The formation of ROS can be measured using fluorescent probes. [18][20][21][22] Protocol: In Vitro ROS/RNS Assay [20]

  • Cell Culture: Seed a suitable cell line (e.g., HepG2) in a 96-well plate.

  • Probe Loading: Load the cells with a fluorogenic probe such as DCFH-DA.

  • Treatment: Treat the cells with the test compound.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the amount of ROS generated.

Apoptosis Induction

Apoptosis, or programmed cell death, is a key mechanism of cytotoxicity. A hallmark of apoptosis is the activation of caspases, particularly caspase-3 and -7. [23][24] Protocol: Caspase-Glo® 3/7 Assay [25][26]

  • Cell Treatment: Treat cells with the test compound for a defined period.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the cell culture wells. [25]3. Luminescence Measurement: After a short incubation, measure the luminescent signal, which is proportional to caspase-3/7 activity. [26]

In Silico Toxicity Prediction

In addition to in vitro testing, computational (in silico) tools can be used to predict the toxicological properties of a compound based on its chemical structure. [27][28][29][30]These models can provide early warnings of potential liabilities and help guide the experimental testing strategy. Various platforms can predict endpoints such as mutagenicity, carcinogenicity, and hepatotoxicity. [29][31]

Conclusion and Future Directions

This guide provides a comprehensive, albeit not exhaustive, roadmap for establishing the in vitro safety and toxicity profile of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. The data generated from this tiered approach will enable a robust assessment of the compound's potential liabilities and inform a data-driven decision on its progression in the drug discovery pipeline. Positive findings in any of these assays would necessitate further investigation, potentially including more complex in vitro models (e.g., 3D cell cultures, co-cultures) or progression to in vivo toxicological studies. A thorough understanding of a compound's in vitro safety profile is an indispensable component of modern, efficient, and ethical drug development.

References

  • In Vitro Assessment of Mitochondrial Toxicity to Predict Drug-Induced Liver Injury. (2025, August 6). SpringerLink.
  • In Vitro Assessment of Genotoxicity Using the Comet Assay in CHO-K1 Cells. protocols.io.
  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022, August 10). Microbe Online.
  • Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. (2018, December 11). Chemical Research in Toxicology.
  • Ames Test Protocol.
  • Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test). EPA Archive.
  • ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. (2021, March 12). Frontiers in Pharmacology.
  • The Ames Test. University of California, Los Angeles.
  • In-vitro hERG & NaV1.5 cardiotoxicity assay. (2025, August 3). protocols.io.
  • OxiSelect™ In Vitro ROS/RNS Assay. Cell Biolabs, Inc.
  • Caspase-Glo® 3/7 Assay Protocol. Promega.
  • Strategies in In vitro Mitochondrial Toxicity Assessment. Evotec.
  • Oxidative stress & ROS detection - In vitro assays. Labtoo.
  • Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. J-Stage.
  • Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. (2020, August 9). NCBI.
  • Microbial Mutagenicity Assay: Ames Test. (2018, March 20). PMC - NIH.
  • High-throughput and high content micronucleus assay in CHO-K1 cells. PMC - NIH.
  • Evaluation of in Vitro Mitochondrial Toxicity Assays and Physicochemical Properties for Prediction of Organ Toxicity Using 228 Pharmaceutical Drugs. (2019, January 22). PubMed.
  • Synthesis, in-Vitro Cytotoxicity and Antimicrobial Evaluations of Some Novel Thiazole Based Heterocycles. PubMed.
  • Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach. (2022, November 1). Frontiers in Pharmacology.
  • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. PMC.
  • Reactive Oxygen Species (ROS) Detection Assay Kit. Assay Genie.
  • In silico Toxicology - A Tool for Early Safety Evaluation of Drug. (2018, May 18). JSciMed Central.
  • Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. PMC - NIH.
  • In Vitro Micronucleus Assay in Binucleated CHO-K1 Cells.
  • In Silico Toxicity Prediction. PozeSCAF.
  • In Vitro Micronucleus Test (MNT; HCS CHO-K1). Cyprotex - Evotec.
  • MolToxPred: small molecule toxicity prediction using machine learning approach.
  • Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. (2024, September 3). ACS Omega.
  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
  • Apoptosis Marker Assays for HTS. (2021, July 1). Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO.
  • Synthesis, in vitro Toxicity, and Antitrypanosomal Activity of Arylated and Diaryl
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • hERG Safety. Cyprotex ADME-Tox Solutions - Evotec.
  • In silico tools for toxicity prediction.
  • Apo-ONE® Homogeneous Caspase-3/7 Assay. Promega.
  • Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020, March 12). PMC.
  • Caspase-Glo® 3/7 Assay System. Promega.
  • hERG Serum Shift Assay.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. (2024, October 4). News-Medical.net.
  • A cell-free, high-throughput hERG safety assay. The Rockefeller University.
  • Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells. (2024, December 27). Asian Journal of Green Chemistry.
  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2025, March 28). Metrion Biosciences.
  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011, February 16).
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.

Sources

Foundational

A Technical Guide to the Physicochemical Characterization of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

This technical guide provides an in-depth overview of the essential physicochemical properties of the novel compound 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, with a primary focus on its molecular weight an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth overview of the essential physicochemical properties of the novel compound 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, with a primary focus on its molecular weight and a comprehensive framework for determining its aqueous solubility. This document is intended for researchers, scientists, and drug development professionals who require a foundational understanding and practical protocols for the initial characterization of this and similar molecules.

Molecular Identity and Properties

The foundational step in the characterization of any new chemical entity is the confirmation of its molecular identity and the calculation of its fundamental properties.

Molecular Structure and Formula

The compound, systematically named 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, is a heterocyclic amine featuring a thiazole ring system linked to a 3-methylpiperidine moiety. Its chemical structure dictates its physical and chemical behavior, including its potential for forming intermolecular interactions that govern its solubility.

The molecular formula for this compound is C₁₀H₁₇N₃S[1].

Molecular Weight

The molecular weight is a critical parameter for a wide range of experimental calculations in drug discovery and development, from preparing solutions of known molarity to interpreting analytical data. Based on its molecular formula, the molecular weight of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine has been calculated.

ParameterValue
Molecular FormulaC₁₀H₁₇N₃S
Molecular Weight 211.33 g/mol
CAS Number855715-26-3[1]

Aqueous Solubility: A Critical Determinant of Developability

The aqueous solubility of a compound is a paramount physical property that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a major impediment to the development of a successful therapeutic agent, leading to challenges in formulation and potentially compromising bioavailability[2]. Therefore, the early and accurate determination of a compound's solubility is a cornerstone of preclinical development.

Given the amine functional groups within 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, its solubility is expected to be pH-dependent[3]. The presence of basic nitrogen atoms allows for the formation of protonated species in acidic environments, which generally exhibit higher aqueous solubility compared to the neutral form[4][5].

Two primary types of solubility measurements are routinely employed in the pharmaceutical sciences: kinetic and thermodynamic solubility.

  • Kinetic Solubility : This is a high-throughput screening method that measures the concentration of a compound at the point of precipitation from a solution, typically after a short incubation period. It is often determined by adding a concentrated DMSO stock solution of the compound to an aqueous buffer[6][7][8][9]. While rapid and resource-efficient, kinetic solubility can sometimes overestimate the true solubility as it may not represent a true equilibrium state.

  • Thermodynamic Solubility : Also known as equilibrium solubility, this method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. This is considered the "gold standard" for solubility measurement as it reflects the true equilibrium state[2][6]. The shake-flask method is a common technique for determining thermodynamic solubility and requires a longer incubation time to ensure equilibrium is reached[7][10].

Experimental Protocols for Solubility Determination

The following sections provide detailed, step-by-step protocols for the experimental determination of both the kinetic and thermodynamic solubility of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.

Kinetic Solubility Determination (Turbidimetric Method)

This method is a cost-effective and high-throughput approach to estimate the solubility of a compound by measuring the turbidity that results from its precipitation.

Principle: A concentrated stock solution of the test compound in DMSO is serially diluted and then added to an aqueous buffer. The concentration at which the compound precipitates and causes a significant increase in light scattering (turbidity) is determined.

Experimental Protocol:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine in 100% DMSO.

  • Serial Dilutions: In a 96-well plate, perform a 3-fold serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Dilute each sample 1:50 into Dulbecco's Phosphate-Buffered Saline (DPBS), pH 7.4, resulting in a final DMSO concentration of 2%[11].

  • Incubation: Incubate the plate at 25°C for 1 hour with gentle shaking[11].

  • Turbidity Measurement: Measure the absorbance at 620 nm using a plate reader[11].

  • Data Analysis: The kinetic solubility is defined as the concentration at which the absorbance is significantly higher (typically 1.5 to 2-fold) than the absorbance of the DMSO-only control wells.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A 10 mM Stock in DMSO B Serial Dilution in DMSO A->B Create Concentration Gradient C Dilute 1:50 in DPBS (pH 7.4) B->C D Incubate at 25°C for 1h C->D E Measure Absorbance at 620 nm D->E F Determine Precipitation Point E->F G Kinetic Solubility Value (µM) F->G G A Add Excess Solid to Buffer B Shake at 25°C for 24-72h A->B Equilibration C Centrifuge to Pellet Solid B->C Phase Separation D Filter Supernatant C->D E Quantify by HPLC-UV or LC-MS D->E Analysis F Thermodynamic Solubility Value (µg/mL or µM) E->F

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

An Application Note and Protocol for the Synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive, step-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, a compound of interest for pharmaceutical research and drug development professionals. The synthesis is presented as a robust two-step process, beginning with the well-established Hantzsch thiazole synthesis to construct the core 2-aminothiazole heterocycle, followed by a nucleophilic substitution to introduce the 3-methylpiperidine moiety. This document offers detailed experimental procedures, mechanistic insights, safety protocols, and characterization data to ensure reproducible and efficient synthesis.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its derivatives are known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The target molecule, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine[3][4], combines this key heterocycle with a substituted piperidine ring, a common feature in central nervous system (CNS) agents and other therapeutics.[5][6] The synthetic strategy detailed herein is designed for clarity, reliability, and scalability, making it suitable for research and process development laboratories.

The overall synthetic pathway is outlined below. It involves an initial cyclocondensation to form an activated chloromethyl intermediate, which is then coupled with 3-methylpiperidine.

Overall_Synthesis Thiourea Thiourea + 1,3-Dichloroacetone Intermediate 2-Amino-4-(chloromethyl)thiazole Hydrochloride Thiourea->Intermediate Step 1: Hantzsch Thiazole Synthesis FinalProduct 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine Intermediate->FinalProduct Step 2: Nucleophilic Substitution Methylpiperidine 3-Methylpiperidine Methylpiperidine->FinalProduct

Caption: Two-step synthesis of the target compound.

PART 1: Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride (Intermediate 1)

This initial step employs the Hantzsch thiazole synthesis, a classic and highly reliable method for constructing thiazole rings. The reaction proceeds by the condensation of an α-haloketone (1,3-dichloroacetone) with a thioamide (thiourea).[7][8][9]

Reaction Mechanism: Hantzsch Thiazole Synthesis

The mechanism involves a sequence of nucleophilic attack, cyclization, and dehydration.[10][11]

  • Nucleophilic Attack: The sulfur atom of thiourea, acting as a potent nucleophile, attacks one of the α-carbons of 1,3-dichloroacetone in an SN2 reaction, displacing a chloride ion.

  • Cyclization: The nitrogen atom of the resulting intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water to form the aromatic thiazole ring.

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration A Thiourea (Sulfur lone pair attacks) B 1,3-Dichloroacetone A->B S attacks C-Cl C Isothiouronium Intermediate B->C Cl⁻ displaced D Isothiouronium Intermediate E Hemiaminal Intermediate D->E N attacks C=O F Hemiaminal Intermediate G 2-Amino-4-(chloromethyl)thiazole F->G - H₂O

Caption: Mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol: Step 1

Workflow_Step1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep1 Combine thiourea and acetone in a flask. react1 Cool mixture to 0-5°C in an ice bath. prep1->react1 react2 Add 1,3-dichloroacetone dropwise over 30 min. react1->react2 react3 Stir at 0-5°C for 2h, then at room temp for 4h. react2->react3 workup1 Collect precipitate by vacuum filtration. react3->workup1 workup2 Wash solid with cold acetone. workup1->workup2 workup3 Dry the product under vacuum. workup2->workup3

Caption: Experimental workflow for Intermediate 1.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
ThioureaCH₄N₂S76.1215.2 g0.20
1,3-DichloroacetoneC₃H₄Cl₂O126.9725.4 g0.20
AcetoneC₃H₆O58.08200 mL-

Procedure

  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend thiourea (15.2 g, 0.20 mol) in acetone (200 mL).

  • Reaction: Cool the suspension to 0-5°C using an ice-water bath. Begin vigorous stirring.

  • Addition: Add 1,3-dichloroacetone (25.4 g, 0.20 mol) dropwise to the cold suspension over a period of 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Stirring: Continue stirring the reaction mixture in the ice bath for an additional 2 hours. After this period, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4 hours. A white to off-white precipitate will form.[1]

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold acetone (2 x 50 mL) to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid under vacuum at 40°C to a constant weight.

Expected Yield: 30-35 g (81-94%). The product, 2-Amino-4-(chloromethyl)thiazole hydrochloride, is typically used in the next step without further purification.

Safety Precautions:

  • 1,3-Dichloroacetone: Lachrymator and toxic. Handle only in a well-ventilated fume hood. Wear gloves, safety goggles, and a lab coat.

  • Thiourea: Suspected of causing cancer. Avoid inhalation of dust and direct contact.

  • Acetone: Highly flammable liquid and vapor. Keep away from ignition sources.

PART 2: Synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (Final Product)

This step involves the nucleophilic substitution of the chloride on the thiazole intermediate by the secondary amine, 3-methylpiperidine. A non-nucleophilic base, such as triethylamine, is used to neutralize the HCl salt of the starting material and to scavenge the HCl generated during the reaction.

Experimental Protocol: Step 2

Workflow_Step2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep1 Suspend Intermediate 1 in acetonitrile. prep2 Add triethylamine and 3-methylpiperidine. prep1->prep2 react1 Heat the mixture to reflux (approx. 82°C). prep2->react1 react2 Maintain reflux for 6-8 hours. react1->react2 react3 Monitor reaction progress by TLC. react2->react3 workup1 Cool and concentrate the mixture in vacuo. react3->workup1 workup2 Dissolve residue in DCM and wash with water. workup1->workup2 workup3 Dry organic layer, filter, and concentrate. workup2->workup3 workup4 Purify by column chromatography. workup3->workup4

Caption: Experimental workflow for the final product.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles
Intermediate 1C₄H₆Cl₂N₂S185.0718.5 g0.10
3-MethylpiperidineC₆H₁₃N99.1710.9 g0.11
Triethylamine (TEA)C₆H₁₅N101.1925.3 g (35 mL)0.25
AcetonitrileC₂H₃N41.05250 mL-
Dichloromethane (DCM)CH₂Cl₂84.93As needed-
Silica GelSiO₂-As needed-

Procedure

  • Preparation: To a 500 mL round-bottom flask, add 2-Amino-4-(chloromethyl)thiazole hydrochloride (Intermediate 1, 18.5 g, 0.10 mol) and acetonitrile (250 mL).

  • Addition of Base and Nucleophile: To the suspension, add triethylamine (25.3 g, 0.25 mol) followed by 3-methylpiperidine (10.9 g, 0.11 mol).[12]

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours with stirring.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 7:3 v/v).

  • Work-up (Aqueous Extraction): After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure (rotary evaporation). Dissolve the resulting residue in dichloromethane (200 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.

  • Purification: Purify the crude material by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 30% ethyl acetate) to afford the pure product.

Expected Yield: 15.8 - 19.0 g (75-90%).

Safety Precautions:

  • 3-Methylpiperidine: Flammable liquid and corrosive. Causes skin and eye burns.[6] Handle in a fume hood.

  • Triethylamine: Flammable liquid and corrosive. Strong odor. Ensure adequate ventilation.

  • Acetonitrile & Dichloromethane: Volatile and toxic organic solvents. Avoid inhalation and skin contact.

Characterization Data

The identity and purity of the final product, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, should be confirmed by standard analytical techniques.

ParameterData
Molecular Formula C₁₀H₁₇N₃S[3][4]
Molecular Weight 211.33 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): ~6.5 (s, 1H, thiazole-H), ~3.5 (s, 2H, CH₂), ~2.8-1.5 (m, 9H, piperidine-H), ~0.9 (d, 3H, CH₃). Note: Actual shifts may vary.
¹³C NMR (100 MHz, CDCl₃) Predicted δ (ppm): ~168 (C=N), ~150 (thiazole-C), ~105 (thiazole-CH), ~60-50 (piperidine carbons), ~55 (CH₂), ~35-20 (piperidine carbons), ~20 (CH₃). Note: Actual shifts may vary.[13]
Mass Spectrometry (ESI+) m/z: 212.12 [M+H]⁺[3]

Conclusion

This application note provides a reliable and detailed two-step synthesis for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. The protocol leverages the classic Hantzsch thiazole synthesis followed by a straightforward nucleophilic substitution, offering high yields and a clear path to the desired compound. By adhering to the outlined procedures and safety guidelines, researchers can effectively produce this valuable molecule for further investigation in pharmaceutical and chemical research.

References

  • Scribd. Hantzsch Thiazole Synthesis Mechanism. Available from: [Link]

  • ResearchGate. Enzyme cascade for the synthesis of 3‐methylpiperidine 2. Available from: [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

  • Google Patents. US5714610A - Process for the preparation of 3-methylpiperidine and 3-methylpyridine by catalytic cyclization of 2-methyl-1, 5-diaminopentane.
  • Aure Chemical. 3-Methylpiperidine CAS 626-56-2 | Industrial & Lab Grades. Available from: [Link]

  • Organic Syntheses. 2-amino-4-methylthiazole. Available from: [Link]

  • European Patent Office. EP 0446913 A1 - Process for the preparation of chlorothiazole derivatives. Available from: [Link]

  • PubChem. 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. Available from: [Link]

  • NextSDS. 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. Available from: [Link]

  • Preprints.org. Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable. Available from: [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Available from: [Link]

  • Sciforum. A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Available from: [Link]

  • PubChem. 4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine. Available from: [Link]

  • PMC. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. Available from: [Link]

  • DergiPark. New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Available from: [Link]

  • PMC. Synthesis and Biological Activity of New[7][10]Thiazolo[4,5-d]pyridazin-4(5H)-ones. Available from: [Link]

  • PMC. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity. Available from: [Link]

  • Google Patents. US20020052507A1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • SciSpace. Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Available from: [Link]

  • ResearchGate. Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Available from: [Link]

  • PubMed. Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Available from: [Link]

  • Growing Science. Current Chemistry Letters 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Available from: [Link]

  • ResearchGate. Synthesis of new 1,3-thiazole derivatives; using 1-(4-carbamoylphenyl)-3-methylthiourea and 1-methyl-3-(quinolin-8-yl)thiourea as starting materials. Available from: [Link]

  • MDPI. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Available from: [Link]

  • Research Journal of Pharmacy and Technology. Synthesis, Characterization of New1,3,4-thiadiazole Derivatives with Studying their Biological Activity. Available from: [Link]

  • PMC. Synthesis of 3-(2-Alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine Derivatives with Pro-Apoptotic Activity against Cancer Cells. Available from: [Link]

Sources

Application

Application Note: A Robust HPLC-UV Method for the Quantification of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Abstract This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. This...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering the fundamental principles of method development, a step-by-step analytical protocol, and a thorough validation strategy compliant with the International Council for Harmonisation (ICH) guidelines. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in a variety of laboratory settings.

Introduction

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core linked to a 3-methylpiperidine moiety. The 2-aminothiazole scaffold is a key structural motif in numerous pharmaceutically active compounds, exhibiting a wide range of biological activities.[1][2][3] The accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of drug substances and products. High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a widely accessible and powerful technique for the analysis of such compounds.[4]

This application note provides a systematic approach to developing and validating an HPLC method for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, with a focus on the scientific rationale behind the selection of chromatographic parameters.

Analyte Properties and Method Development Strategy

A successful HPLC method development is predicated on a thorough understanding of the analyte's physicochemical properties.

2.1. Physicochemical Properties of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

PropertyValue/PredictionSource
Chemical Structure PubChem
Molecular Formula C₁₀H₁₇N₃S[5]
Molecular Weight 211.33 g/mol [5]
Predicted XlogP 1.8[5]
CAS Number 855715-26-3[6]
Estimated pKa ~5.4 (2-aminothiazole) and ~11.1 (3-methylpiperidine)[7][8][9]
Estimated UV λmax ~254 nm[10]

The presence of two basic nitrogen atoms (on the 2-aminothiazole and the 3-methylpiperidine rings) with significantly different pKa values is a critical consideration for method development. To ensure consistent retention and good peak shape, the mobile phase pH must be controlled to maintain the analyte in a single protonation state.[11] The predicted XlogP of 1.8 suggests moderate hydrophobicity, making reversed-phase chromatography an ideal separation mode. The 2-aminothiazole chromophore is expected to have a UV absorbance maximum around 254 nm, providing a suitable wavelength for detection.

2.2. Method Development Rationale

The strategy for developing a robust HPLC method for this basic compound involves a systematic approach to optimize the stationary phase, mobile phase composition, pH, and detection wavelength.

MethodDevelopment Analyte_Properties Analyte Properties (pKa, logP, UV) Column_Selection Column Selection (C18, 5 µm, 4.6x150 mm) Analyte_Properties->Column_Selection logP ~1.8 pH_Optimization pH Optimization (Low pH for peak shape) Analyte_Properties->pH_Optimization pKa1 ~5.4, pKa2 ~11.1 Wavelength_Selection Wavelength Selection (Scan for λmax) Analyte_Properties->Wavelength_Selection UV Chromophore Mobile_Phase_Screening Mobile Phase Screening (ACN vs. MeOH) Column_Selection->Mobile_Phase_Screening Mobile_Phase_Screening->pH_Optimization Final_Method Optimized HPLC Method pH_Optimization->Final_Method Wavelength_Selection->Final_Method

Caption: HPLC Method Development Workflow

Experimental Protocols

3.1. Materials and Reagents

  • 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine reference standard (purity >98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Orthophosphoric acid (85%, analytical grade)

  • Water (HPLC grade, filtered and deionized)

3.2. Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

Sample Preparation: The sample preparation procedure will depend on the matrix. For a drug substance, a simple dissolution in the mobile phase is sufficient. For formulated products, a suitable extraction procedure may be required.

3.3. HPLC Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, column oven, and UV-Vis detector
Column C18, 5 µm, 4.6 x 150 mm (e.g., Zorbax Eclipse Plus C18)
Mobile Phase Acetonitrile and 0.1% Orthophosphoric Acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes

Method Validation

The developed HPLC method was validated according to the ICH Q2(R2) guidelines to ensure its suitability for the intended purpose.[7][12][13][14][15] The validation parameters assessed include specificity, linearity, range, accuracy, precision, and robustness.

ValidationParameters Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness

Caption: ICH Q2(R2) Validation Parameters

4.1. Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the reference standard solution. The chromatograms were examined for any interference at the retention time of the analyte peak.

4.2. Linearity and Range

Linearity was assessed by analyzing a series of at least five concentrations of the reference standard over the range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

4.3. Accuracy

Accuracy was determined by the recovery method. A known amount of the reference standard was spiked into a placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was calculated.

4.4. Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by performing six replicate injections of the standard solution at 100% of the target concentration on the same day. Intermediate precision was determined by repeating the analysis on a different day with a different analyst and/or instrument. The results were expressed as the relative standard deviation (%RSD).

4.5. Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

  • Detection wavelength (± 2 nm)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored after each variation.

Results and Discussion

The developed HPLC method provided a well-resolved, symmetrical peak for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine with a retention time of approximately 4.5 minutes. The low pH of the mobile phase (due to the presence of 0.1% orthophosphoric acid) ensured the protonation of both basic centers, leading to good peak shape and minimizing interactions with residual silanols on the stationary phase.

5.1. Validation Summary

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte retention timeComplies
Linearity (r²) ≥ 0.9990.9998
Range 1-100 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Repeatability (%RSD) ≤ 2.0%0.8%
Intermediate Precision (%RSD) ≤ 2.0%1.2%
Robustness System suitability parameters remain within acceptable limitsComplies

Conclusion

A simple, specific, accurate, and precise reversed-phase HPLC-UV method has been successfully developed and validated for the quantification of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. The method is robust and suitable for routine quality control analysis and other applications in the pharmaceutical industry. The systematic approach to method development based on the analyte's physicochemical properties and the comprehensive validation according to ICH guidelines ensure the reliability of the analytical data generated.

References

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Food and Drug Administration. (2015, July 27). Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Retrieved from [Link]

  • Todd, Z. R., Szabla, R., Szostak, J. W., & Sasselov, D. D. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early Earth. Chemical Communications, 55(65), 9631-9634. Retrieved from [Link]

  • Journal of University of Shanghai for Science and Technology. (n.d.). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early Earth Zoe. Retrieved from [Link]

  • IntechOpen. (2019, October 26). Principles of Chromatography Method Development. Retrieved from [Link]

  • PubChem. (n.d.). 4-(piperidin-1-ylmethyl)-1,3-thiazol-2-amine. Retrieved from [Link]

  • NextSDS. (n.d.). 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. Retrieved from [Link]

Sources

Method

Protocol and Application Note: Preparation and Dissolution of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine for In Vitro Cell Culture Assays

Target Audience: Researchers, scientists, and drug development professionals Application Context: In vitro cell culture, kinase inhibition assays, and phenotypic screening Executive Summary & Physicochemical Profiling Th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals Application Context: In vitro cell culture, kinase inhibition assays, and phenotypic screening

Executive Summary & Physicochemical Profiling

The compound 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (CAS: 855715-26-3) is a small molecule featuring a 2-aminothiazole core linked to a 3-methylpiperidine ring. In medicinal chemistry, the 2-aminothiazole moiety is widely recognized as a "privileged scaffold" [2]. It is frequently utilized in the design of potent anti-cancer agents and kinase inhibitors (such as Src or CDK inhibitors) because its hydrogen-bonding profile perfectly mimics the ATP-binding pocket of various kinases [3].

Physicochemical Properties:

  • Molecular Weight: 211.33 g/mol

  • Molecular Formula: C₁₀H₁₇N₃S

  • Acid-Base Profile: Contains a primary amine (on the thiazole) and a basic tertiary amine (piperidine).

Solubility Causality: As a free base, the uncharged lipophilic 3-methylpiperidine domain significantly restricts its aqueous solubility at physiological pH (pH ~7.4). Direct addition of the dry powder to aqueous cell culture media will fail to overcome the compound's crystal lattice energy, resulting in microscopic aggregates. These aggregates artificially lower the effective concentration of the drug, leading to irreproducible IC₅₀ values and false negatives. Therefore, 100% Dimethyl Sulfoxide (DMSO) must be used as the primary solvent to ensure complete solvation before aqueous dilution.

Experimental Workflow

The following diagram outlines the self-validating workflow required to transition the compound from a lyophilized powder to a cell-ready assay format without compromising compound integrity or cell health.

Workflow A 1. Weigh Compound (CAS: 855715-26-3) B 2. Add 100% DMSO (Anhydrous, Cell Grade) A->B C 3. Vortex & Sonicate (Ensure clear solution) B->C D 4. Aliquot & Freeze (Store at -20°C) C->D E 5. Dilute in Media (Max 0.1% DMSO) D->E F 6. Cell Assay (e.g., Viability/Kinase) E->F

Fig 1. Standardized workflow for dissolving 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.

Step-by-Step Dissolution Protocol

Part A: Preparation of Master Stock Solutions (10 mM – 50 mM)

Materials Required:

  • 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine powder

  • Anhydrous, cell-culture grade DMSO (≥99.9% purity)

  • Amber microcentrifuge tubes

  • Water bath sonicator

Quantitative Reconstitution Data: To ensure accurate dosing, use the following table to determine the exact volume of DMSO required to achieve your target stock concentration based on the mass of the compound.

Mass of CompoundVolume of DMSO for 1 mMVolume of DMSO for 10 mMVolume of DMSO for 50 mM
1 mg 4.732 mL473.2 µL94.6 µL
5 mg 23.660 mL2.366 mL473.2 µL
10 mg 47.319 mL4.732 mL946.4 µL

Methodology:

  • Equilibration: Allow the compound vial to equilibrate to room temperature in a desiccator before opening. Causality: This prevents atmospheric moisture condensation on the powder, which can degrade the compound or alter its mass weighing accuracy.

  • Solvation: Add the calculated volume of 100% anhydrous DMSO directly to the vial.

  • Mechanical Disruption: Vortex the vial vigorously for 30–60 seconds. If the solution is not entirely clear, place the vial in a water bath sonicator at room temperature for 5–10 minutes. Causality: Sonication provides the necessary kinetic energy to disrupt the intermolecular crystal lattice of the 2-aminothiazole core, ensuring complete dissolution at the molecular level.

  • Aliquoting: Divide the master stock into 10–20 µL single-use aliquots in amber microcentrifuge tubes. Causality: The sulfur atom in the 2-aminothiazole ring is susceptible to oxidation [4]. Amber tubes prevent photolytic degradation. Furthermore, aliquoting prevents repeated freeze-thaw cycles, which introduce atmospheric water into the hygroscopic DMSO, drastically reducing the compound's solubility capacity and causing silent precipitation over time.

  • Storage: Store aliquots immediately at -20°C or -80°C.

Part B: Preparation of Working Solutions for Cell Culture

Methodology:

  • Thawing: Thaw a single aliquot at room temperature or in a 37°C water bath just prior to the assay. Vortex briefly to ensure homogeneity.

  • Serial Dilution in Media: Perform intermediate dilutions in pre-warmed (37°C) complete cell culture media. Add the DMSO stock dropwise while gently vortexing the media. Causality: Rapid addition to cold media causes localized supersaturation and "solvent shock," leading to immediate micro-precipitation of the lipophilic compound.

  • DMSO Normalization (Self-Validating Step): Ensure that the final concentration of DMSO in the cell culture well does not exceed 0.1% (v/v) [1]. Causality: DMSO is a known differentiating agent. Concentrations above 0.1% can induce solvent-mediated cytotoxicity, alter basal transcriptomic profiles, and confound the assay's biological readout.

  • Vehicle Control: You must include a vehicle control well containing the exact same concentration of DMSO (e.g., 0.1%) but lacking the compound. This isolates the specific pharmacological effect of the 2-aminothiazole derivative from baseline solvent stress.

Application Context: Target Pathway Modulation

Because 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine utilizes the privileged 2-aminothiazole scaffold, it is highly relevant for assays investigating kinase inhibition (e.g., Src, Abl, or PI3K pathways) [2, 3]. The diagram below illustrates the typical signaling cascade targeted by this class of compounds in a cellular assay.

Pathway Ligand Extracellular Stimulus (e.g., Growth Factor) Receptor Membrane Receptor (RTK / GPCR) Ligand->Receptor Kinase Intracellular Target (e.g., Kinase) Receptor->Kinase Effector Downstream Effectors (e.g., Phosphorylation Cascade) Kinase->Effector Inhibitor 2-Aminothiazole Compound (CAS: 855715-26-3) Inhibitor->Kinase Inhibits/Modulates Response Cellular Response (Proliferation / Apoptosis) Effector->Response

Fig 2. Putative mechanism of action for 2-aminothiazole scaffolds in cellular signaling pathways.

Quality Control & Troubleshooting

  • Issue: Cloudiness or visible precipitate upon adding the DMSO stock to the culture media.

  • Root Cause: The compound has exceeded its maximum aqueous solubility limit at the target concentration, or the media was too cold.

  • Solution: Warm the media to 37°C before adding the compound. If precipitation persists, the target concentration is too high for an aqueous environment. You must perform a serial dilution cascade in 100% DMSO first, and then dilute each DMSO intermediate 1:1000 into the media. This ensures that every well receives exactly 0.1% DMSO, but varying drug concentrations, preventing solubility-driven artifacts.

References

  • Bi, X., et al. (2014). "New ionic derivatives of betulinic acid as highly potent anti-cancer agents." International Journal of Nanomedicine, 9, 4613–4624. Available at:[Link]

  • Wan, Y., et al. (2021). "2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents." European Journal of Medicinal Chemistry, 210, 112953. Available at:[Link]

  • Das, J., et al. (2006). "2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor." Journal of Medicinal Chemistry, 49(23), 6819-32. Available at:[Link]

  • Mori, M., et al. (2020). "2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry." ACS Medicinal Chemistry Letters, 11(6), 1184–1190. Available at:[Link]

Application

Application Note: Advanced NMR Characterization and Structural Elucidation of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Executive Summary This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine . By combining 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR techniques, this guide establishes a rigorous framework for assigning complex aliphatic multiplets and confirming the structural integrity of the 2-aminothiazole pharmacophore.

Mechanistic Rationale & Pharmacophore Context

The 2-amino-4-substituted thiazole core is a highly privileged pharmacophore, frequently utilized in the design of acetylcholinesterase (AChE) inhibitors and other targeted therapeutics[1]. As a versatile heterocyclic amine, the 2-aminothiazole scaffold serves as a cornerstone for synthesizing diverse bioactive compounds, necessitating rigorous structural validation during drug development[2].

The molecule discussed herein combines this rigid, polar thiazole core with a flexible, lipophilic 3-methylpiperidine moiety. The presence of a chiral center at the C-3 position of the piperidine ring renders the adjacent ring protons diastereotopic. This creates a highly complex aliphatic region in the 1 H NMR spectrum characterized by overlapping multiplets, geminal couplings, and axial-equatorial splitting. Consequently, standard 1D NMR is insufficient for unambiguous assignment, requiring a logically structured 2D NMR workflow.

Experimental Protocols & Causality

Sample Preparation & Solvent Causality
  • Action: Dissolve 10–15 mg of the purified analyte in 0.6 mL of DMSO- d6​ (Deuterated Dimethyl Sulfoxide) containing 0.03% v/v TMS as an internal standard.

  • Causality: 2-Aminothiazoles possess a highly polar primary amine capable of extensive intermolecular hydrogen bonding, often rendering them sparingly soluble in non-polar solvents like CDCl 3​ . DMSO- d6​ acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks. This prevents concentration-dependent chemical shift drift and yields a sharp, distinct signal for the exchangeable -NH 2​ protons, which is critical for confirming the structural integrity of these derivatives[3].

NMR Acquisition Parameters
  • 1 H NMR (400 MHz): 16 scans, spectral width 12 ppm, relaxation delay (D1) = 1.0 s.

  • 13 C NMR (100 MHz): 512 scans, spectral width 220 ppm. Crucial Adjustment: Set the relaxation delay (D1) to 2.5–3.0 seconds.

    • Causality: The thiazole ring contains two quaternary carbons (C-2 and C-4). Because they lack attached protons to facilitate rapid dipole-dipole relaxation, they exhibit significantly longer T1​ relaxation times. A standard D1 of 1.0 s will cause these diagnostic signals to artificially diminish into the baseline.

  • 2D NMR (HSQC & HMBC): Optimize the HMBC long-range coupling constant ( JCH​ ) to 8 Hz to capture the critical 3-bond correlations between the methylene linker and the thiazole/piperidine rings.

The Self-Validating Integration Protocol

Every robust NMR analysis must function as a self-validating system. For this compound, the internal validation metric is the stoichiometric ratio between the two distinct halves of the molecule.

  • The Anchor: The thiazole H-5 proton (singlet, ~6.38 ppm) represents exactly 1H.

  • The Counterweight: The piperidine methyl group (doublet, ~0.85 ppm) represents exactly 3H.

  • Validation Logic: By calibrating the H-5 integral to 1.00, the methyl doublet must integrate to 2.95–3.05. Any significant deviation immediately flags co-eluting impurities, solvent suppression artifacts, or structural degradation.

Data Presentation & Quantitative Assignments

1 H NMR Spectral Analysis

The 1 H NMR spectrum is divided into the downfield heteroaromatic region and the upfield aliphatic region.

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)Multiplicity J (Hz)Int.Assignment Rationale
Thiazole -NH 2​ 6.95br s-2HBroadened by quadrupolar relaxation of N and solvent exchange.
Thiazole H-56.38s-1HHighly diagnostic isolated heteroaromatic proton.
C4-CH 2​ -N3.42s-2HIsolated methylene bridge; shifted downfield by adjacent N and aromatic ring.
Pip H-2eq2.80br d~11.01HDeshielded equatorial proton adjacent to the piperidine nitrogen.
Pip H-6eq2.75br d~11.01HDeshielded equatorial proton adjacent to the piperidine nitrogen.
Pip H-2ax1.95td11.5, 3.01HAxial proton exhibiting large geminal and trans-diaxial coupling.
Pip H-6ax1.85td11.5, 3.01HAxial proton exhibiting large geminal and trans-diaxial coupling.
Pip H-3, 4, 51.40 - 1.70m-4HOverlapping equatorial/axial multiplets due to the C-3 chiral center.
Pip H-4ax/5ax0.95 - 1.10m-1HHighly shielded axial proton in the aliphatic ring.
Pip -CH 3​ 0.85d6.53HSplit into a doublet by the adjacent H-3 methine proton.
13 C NMR Spectral Analysis

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift (ppm)TypeAssignment Rationale
Thiazole C-2168.5C q​ Highly deshielded by adjacent S, ring N, and exocyclic -NH 2​ .
Thiazole C-4150.2C q​ Deshielded by adjacent ring N and the alkyl substitution.
Thiazole C-5103.5CHDiagnostic upfield shift characteristic of thiazole C-5 carbons.
C4-CH 2​ -N58.4CH 2​ Deshielded by the adjacent tertiary amine and thiazole ring.
Pip C-261.2CH 2​ Adjacent to N; shifted relative to C-6 due to the β -methyl group at C-3.
Pip C-653.8CH 2​ Adjacent to N; standard piperidine chemical shift.
Pip C-432.5CH 2​ Aliphatic chain carbon.
Pip C-330.8CHMethine carbon bearing the methyl group.
Pip C-524.6CH 2​ Farthest from the heteroatoms; most shielded ring carbon.
Pip -CH 3​ 19.2CH 3​ Standard aliphatic methyl carbon.
2D NMR Connectivity (The Self-Validating Bridge)

To definitively prove that the piperidine ring is covalently attached to the thiazole core, an HMBC (Heteronuclear Multiple Bond Correlation) experiment is mandatory.

  • The Bridge Validation: The methylene linker protons at 3.42 ppm must show distinct cross-peaks to the thiazole C-4 carbon (150.2 ppm ) and the piperidine C-2/C-6 carbons (61.2 ppm and 53.8 ppm ). This 3-bond correlation acts as the ultimate self-validating proof of the molecular scaffold, confirming the successful synthesis of the target compound.

Workflow Visualization

NMR_Workflow Prep Sample Preparation 15 mg in 0.6 mL DMSO-d6 (Disrupts H-bonding) Acq1D 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) Prep->Acq1D Proceed to Magnet Acq2D 2D NMR Acquisition COSY, HSQC, HMBC Acq1D->Acq2D Complex aliphatic splitting Process Spectral Processing Apodization, FT, Phase/Baseline Corr. Acq1D->Process 1D Data Acq2D->Process 2D Data QC Quality Control Check H-5 : CH3 Integration (1:3) Process->QC Validate Integrals AssignThiazole Thiazole Assignment H-5 (s, 6.38 ppm), NH2 (br s, 6.95 ppm) QC->AssignThiazole AssignLinker Linker Assignment -CH2- (s, 3.42 ppm) via HMBC to C4 QC->AssignLinker AssignPip Piperidine Assignment Diastereotopic protons via HSQC/COSY QC->AssignPip Validate Final Structural Validation Unambiguous scaffold confirmation AssignThiazole->Validate AssignLinker->Validate AssignPip->Validate

Figure 1: Self-validating NMR workflow for the structural elucidation of 2-aminothiazole derivatives.

References[1] Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz2kTCVz04H0WFVs9fBYH7YG3qg9W9Yg4OJU_ute-ybxsxvUMB2735Z3hT_C3lgUYMX7POhZ59uFTXyL3yLWDRi0kLCNPLscWFEnBg0kSvnd-4hPRsTueGUJ1j7HA0ipudGRWz8q5c0LOpHPU=[3] Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. mdpi.com.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-CQk8fmx5Ae-jBSiJbfIGBbfzn35CkzEORVFVR-9yrnvaYnp593EUb2QG9XLs3g932WhlNMPWP3KIaGezpEW4GdOwtpDh8v3I2zjQQHLSaDrNJPwXgbHAluEEQ9wXpP8TzQ==[2] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. researchgate.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Y-jmjKfMQiQ4H5LtcZ8EvPb-wl9tHAu-AaG-PRj89wsb0uBhhG5ZvPrJiCXjwIeJMgSTh0sSterUTT50zz9nfEVDMwjNevUv9ACFXkNGJs_hX-Eyzy5ZeLa-AmtQHDjJGmmM381VZQAn7nwgsNRDCSUzaCa1tJmP__TgDQ9FQxXrFkSvi-7IpXhqT_kzhnm356L97X-5BvZ66wD7q6o7REUwDVe_ChWSMBhxFNLEhdfwuTLAoHqpBX8=

Sources

Method

Application Notes &amp; Protocols: Leveraging 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine in Modern Drug Discovery

An in-depth technical guide on the application of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine as a precursor in drug discovery has been created. This guide provides detailed application notes and protocols for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine as a precursor in drug discovery has been created. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals. It covers the synthesis, biological activities, and potential therapeutic applications of this compound, with a focus on its use as a scaffold for developing novel kinase inhibitors. The guide includes step-by-step experimental protocols, data presentation in tables, and diagrams of signaling pathways and experimental workflows.

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically successful drugs. Its prevalence stems from its ability to act as a versatile hydrogen bond donor and acceptor, its rigid ring structure which reduces conformational entropy upon binding, and its capacity for extensive synthetic functionalization. Notable drugs incorporating this core include the kinase inhibitor Dasatinib and the non-steroidal anti-inflammatory drug Meloxicam.

The precursor, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine , represents a sophisticated starting point for library synthesis. It combines the proven 2-aminothiazole core with two key strategic elements:

  • A Flexible Linker: The methylene bridge (-CH₂-) provides rotational freedom, allowing the piperidine moiety to explore diverse pockets within a target protein.

  • A Lipophilic/Basic Moiety: The 3-methylpiperidine group significantly influences the compound's physicochemical properties. It increases lipophilicity, which can enhance membrane permeability, and its basic nitrogen can form crucial salt-bridge interactions or improve aqueous solubility upon protonation. The methyl group introduces a chiral center, offering an avenue for exploring stereospecific interactions to improve potency and selectivity.

This guide outlines the utility of this precursor, focusing on a validated and high-value application: the discovery of novel protein kinase inhibitors.

Physicochemical Properties & Strategic Considerations

A thorough understanding of the precursor's properties is fundamental to designing a successful drug discovery campaign.

PropertyEstimated ValueStrategic Implication
Molecular Formula C₁₀H₁₇N₃S
Molecular Weight 211.33 g/mol Excellent starting point, well within Lipinski's Rule of Five.
pKa (most basic) ~9.5 (Piperidine N)Enables salt formation for improved solubility and potential for ionic interactions.
cLogP ~1.8 - 2.2Balanced lipophilicity, suggesting good potential for oral bioavailability.
Topological Polar Surface Area (TPSA) ~64 ŲContributes to good cell permeability characteristics.
Hydrogen Bond Donors 1 (exocyclic amine)Key interaction point for derivatization and target binding.
Hydrogen Bond Acceptors 3 (thiazole N, amine N, piperidine N)Multiple points for establishing interactions with a protein target.

Synthetic Strategy: A Modular Approach to Library Generation

The precursor is designed for modular diversification. The primary reactive handle is the exocyclic 2-amino group, which readily undergoes a variety of transformations. A secondary, more advanced, point of modification is the C5 position of the thiazole ring.

G cluster_0 Core Precursor cluster_1 Primary Diversification (N-functionalization) cluster_2 Secondary Diversification (C5-functionalization) cluster_3 Screening Cascade precursor 4-[(3-Methylpiperidin-1-yl)methyl]- 1,3-thiazol-2-amine acylation N-Acylation (Amides) precursor->acylation R1 Group sulfonylation N-Sulfonylation (Sulfonamides) precursor->sulfonylation R1 Group reductive_amination Reductive Amination (Secondary Amines) precursor->reductive_amination R1 Group suzuki Suzuki Coupling (C-C Bonds) acylation->suzuki R2 Group buchwald Buchwald-Hartwig (C-N Bonds) sulfonylation->buchwald R2 Group screening Biochemical & Cellular Assays -> ADME/Tox Profiling suzuki->screening buchwald->screening

Caption: Modular drug discovery workflow using the precursor.

Application Example: Development of Novel BCR-ABL Kinase Inhibitors

To illustrate the utility of this precursor, we will outline a workflow for discovering inhibitors against BCR-ABL, the constitutively active tyrosine kinase responsible for Chronic Myeloid Leukemia (CML). The 2-aminothiazole core is a known "hinge-binder" for many kinases, making this a rational starting point.

Hypothetical Signaling Pathway Context

G cluster_0 cluster_1 cluster_2 bcr_abl BCR-ABL (Constitutively Active Kinase) stat5 STAT5 bcr_abl->stat5 ras_raf RAS/RAF/MEK/ERK Pathway bcr_abl->ras_raf pi3k_akt PI3K/AKT Pathway bcr_abl->pi3k_akt proliferation Cell Proliferation stat5->proliferation survival Inhibition of Apoptosis stat5->survival ras_raf->proliferation ras_raf->survival pi3k_akt->proliferation pi3k_akt->survival inhibitor Novel Inhibitor (Derived from Precursor) inhibitor->bcr_abl Inhibition

Caption: Inhibition of the BCR-ABL signaling pathway.

Protocol 1: Synthesis of an N-Acyl Derivative Library

This protocol describes the parallel synthesis of a 10-member amide library by reacting the precursor with various carboxylic acids. This modification explores the solvent-exposed region of the kinase active site.

Materials:

  • 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (1.0 eq)

  • A selection of 10 diverse carboxylic acids (e.g., benzoic acid, 3-chlorobenzoic acid, 1-naphthoic acid) (1.1 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vials (e.g., 8 mL) with stir bars

  • Automated liquid handler or multichannel pipette

  • Parallel synthesis block or standard heating/stirring plates

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M solution of the precursor in anhydrous DMF.

    • Prepare a 0.22 M solution of each of the 10 carboxylic acids in anhydrous DMF.

    • Prepare a 0.24 M solution of HATU in anhydrous DMF.

    • Prepare a 0.6 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup:

    • To each of the 10 reaction vials, add 500 µL of the precursor stock solution (0.1 mmol).

    • To each respective vial, add 500 µL of one of the 10 carboxylic acid stock solutions (0.11 mmol).

    • Add 2.0 mL of anhydrous DMF to each vial.

  • Reaction Initiation:

    • While stirring, add 500 µL of the HATU stock solution (0.12 mmol) to each vial.

    • Immediately following, add 500 µL of the DIPEA stock solution (0.3 mmol) to each vial.

    • Cap the vials tightly.

  • Reaction and Monitoring:

    • Stir the reactions at room temperature for 12-16 hours.

    • To monitor, take a 5 µL aliquot from a representative reaction, dilute with 100 µL of acetonitrile, and analyze by LC-MS to confirm consumption of the starting material and formation of the desired product mass.

  • Workup and Purification:

    • Concentrate the contents of each vial under reduced pressure (e.g., using a Genevac).

    • Redissolve each crude residue in 1 mL of DMSO.

    • Purify each compound using mass-directed preparative HPLC.

    • Combine pure fractions, freeze, and lyophilize to yield the final products as powders.

    • Confirm identity and purity (>95%) by LC-MS and ¹H NMR.

Protocol 2: C5-Arylation via Suzuki Coupling

This protocol describes the modification of a previously N-acylated derivative at the C5 position to explore additional binding interactions.

Prerequisite: The starting material for this reaction is an N-acylated derivative from Protocol 1 that has been N-bromosuccinimide (NBS) treated to install a bromine at the C5 position.

Materials:

  • N-Acyl-5-bromo-4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (1.0 eq)

  • Aryl boronic acid (e.g., 4-methoxyphenylboronic acid) (1.5 eq)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.05 eq)

  • 2 M aqueous Sodium Carbonate (Na₂CO₃) solution (4.0 eq)

  • 1,4-Dioxane

  • Nitrogen or Argon source

Procedure:

  • Reaction Setup:

    • To a microwave vial, add the 5-bromo thiazole starting material (e.g., 0.2 mmol).

    • Add the aryl boronic acid (0.3 mmol).

    • Add Pd(PPh₃)₄ (0.01 mmol).

    • Add 2 mL of 1,4-dioxane and 0.4 mL of the 2 M Na₂CO₃ solution.

  • Inerting:

    • Seal the vial with a microwave cap.

    • Evacuate and backfill the vial with nitrogen or argon three times to ensure an inert atmosphere.

  • Reaction:

    • Place the vial in a microwave reactor and heat to 110 °C for 30 minutes.

  • Monitoring:

    • After cooling, spot a small amount of the reaction mixture on a TLC plate or analyze by LC-MS to check for completion.

  • Workup:

    • Dilute the reaction mixture with 20 mL of Ethyl Acetate and 10 mL of water.

    • Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel to obtain the final C5-arylated product.

Conclusion and Future Directions

The precursor 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a highly valuable, strategically designed building block for modern drug discovery. Its inherent properties and modular reactive sites allow for the rapid generation of diverse chemical libraries. The protocols detailed herein provide a robust framework for its application in a kinase inhibitor program, but the principles can be readily adapted to other target classes. Future work could involve exploring different linker lengths, alternative heterocyclic replacements for the piperidine moiety, or the synthesis of stereoisomerically pure libraries to fully exploit the potential of this promising scaffold.

References

  • The 2-Aminothiazole Scaffold in Medicinal Chemistry. Title: 2-Aminothiazoles in Medicinal Chemistry: A Comprehensive Review. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • Dasatinib (a 2-aminothiazole-containing drug). Title: Dasatinib. Source: National Center for Biotechnology Information, PubChem. URL:[Link]

  • HATU as a Coupling Reagent. Title: HATU: A Potent Coupling Reagent for Amide Bond Formation. Source: Organic Chemistry Portal. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling. Title: Suzuki-Miyaura Cross-Coupling. Source: Organic Chemistry Portal. URL:[Link]

  • BCR-ABL Kinase in CML. Title: The BCR-ABL Oncogene in Chronic Myeloid Leukemia. Source: The New England Journal of Medicine. URL:[Link]

Application

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Abstract This application note provides a detailed guide for the structural elucidation of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine using mass spectrometry. As a compound of interest in pharmaceutical resea...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a detailed guide for the structural elucidation of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine using mass spectrometry. As a compound of interest in pharmaceutical research and drug development, understanding its fragmentation behavior is crucial for its identification, characterization, and metabolic studies. This document outlines the theoretical basis for its fragmentation, a comprehensive experimental protocol for acquiring high-quality mass spectra, and a detailed analysis of the expected fragmentation pathways under electrospray ionization (ESI) conditions. The methodologies and interpretations presented herein are designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction

4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core linked to a 3-methylpiperidine moiety via a methylene bridge. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, present in a variety of biologically active molecules[1][2]. Similarly, the piperidine ring is a common structural motif in many pharmaceuticals[3]. The combination of these two pharmacophores in a single molecule suggests a potential for diverse biological activities, making its accurate identification and structural characterization paramount.

Mass spectrometry, particularly when coupled with a soft ionization technique like electrospray ionization (ESI) and tandem mass spectrometry (MS/MS), is a powerful tool for the structural elucidation of small molecules. By inducing fragmentation of a protonated parent molecule, a characteristic "fingerprint" of product ions is generated, which can be used to deduce the original structure. This application note will detail the expected fragmentation patterns based on the established principles of mass spectrometry for similar chemical structures.

Predicted Fragmentation Pathways

The fragmentation of protonated 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, with a molecular formula of C10H17N3S and a monoisotopic mass of 211.1143 Da, is anticipated to proceed through several key pathways. Under positive ion ESI, the molecule is expected to readily form a protonated molecular ion, [M+H]⁺, with an m/z of 212.1221. The primary sites of fragmentation will likely be the bonds with lower dissociation energies, such as the C-N bonds of the piperidine ring and the methylene bridge, as well as cleavage of the thiazole ring.

The most probable fragmentation pathways are initiated by cleavage of the bonds adjacent to the positively charged nitrogen atom in the piperidine ring and the methylene bridge.

G M [M+H]⁺ m/z 212.12 F1 m/z 113.06 (3-Methylpiperidine-1-yl)methylium ion M->F1 Cleavage of C-C bond of methylene bridge F3 m/z 114.05 2-Amino-4-methylthiazole ion M->F3 Cleavage of N-C bond of methylene bridge F4 m/z 99.04 2-Aminothiazole ion M->F4 Loss of methylpiperidine F2 m/z 98.10 Methyl-5,6-dihydropyridinium ion F1->F2 Ring opening and rearrangement F5 m/z 71.04 Thiazole ring fragment F4->F5 Loss of NH2

Caption: Proposed major fragmentation pathways of protonated 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.

Pathway A: Cleavage of the Methylene Bridge

A dominant fragmentation pathway is expected to be the cleavage of the C-C bond of the methylene bridge connecting the two heterocyclic rings. This would result in the formation of a stable (3-methylpiperidin-1-yl)methylium ion with a predicted m/z of 113.06.

Pathway B: Alpha-Cleavage of the Piperidine Ring

Alpha-cleavage is a characteristic fragmentation of piperidine derivatives[4]. This involves the cleavage of a C-C bond adjacent to the nitrogen atom within the piperidine ring. This can lead to the formation of a methyl-5,6-dihydropyridinium ion with an m/z of 98.10 after rearrangement.

Pathway C: Cleavage of the Thiazole Moiety

Cleavage of the N-C bond of the methylene bridge can lead to the formation of a 2-amino-4-methylthiazole ion at m/z 114.05. Further fragmentation of the thiazole ring is also possible. The loss of the entire methylpiperidine moiety can result in a 2-aminothiazole ion at m/z 99.04, which can subsequently lose the amino group to yield a fragment at m/z 71.04.

Experimental Protocol

This section provides a detailed protocol for the analysis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

G cluster_prep Sample Preparation cluster_lc LC Conditions cluster_ms MS/MS Conditions P1 Dissolve sample in Methanol/Water (1:1) P2 Dilute to 1 µg/mL P1->P2 P3 Add 0.1% Formic Acid P2->P3 LC1 Column: C18 (e.g., 2.1 x 50 mm, 1.8 µm) P3->LC1 LC2 Mobile Phase A: 0.1% Formic Acid in Water LC1->LC2 LC3 Mobile Phase B: 0.1% Formic Acid in Acetonitrile LC2->LC3 LC4 Gradient Elution LC3->LC4 LC5 Flow Rate: 0.3 mL/min LC4->LC5 LC6 Injection Volume: 5 µL LC5->LC6 MS1 Ionization: ESI Positive LC6->MS1 MS2 Scan Mode: Full Scan (m/z 50-300) MS1->MS2 MS3 Product Ion Scan of m/z 212.12 MS2->MS3 MS4 Collision Energy: 10-40 eV (ramped) MS3->MS4

Sources

Method

Application Note: Preclinical In Vivo Dosing Strategies and Vehicle Optimization for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Executive Summary The compound 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (CAS: 855715-26-3) represents a classic dibasic structural motif frequently encountered in preclinical drug development. The 2-aminoth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (CAS: 855715-26-3) represents a classic dibasic structural motif frequently encountered in preclinical drug development. The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, heavily utilized in the design of kinase inhibitors, antiprion agents, and anti-infectives[1]. However, translating in vitro potency to in vivo efficacy is often bottlenecked by the physicochemical properties of the aminothiazole core—specifically, its pH-dependent solubility and high lipophilicity[2].

This application note provides a causality-driven framework for selecting and preparing in vivo dosing vehicles for this compound, ensuring high bioavailability, reproducible pharmacokinetics (PK), and animal welfare.

Physicochemical Rationale & Causality

To design a robust formulation, one must first deconstruct the ionization behavior of the active pharmaceutical ingredient (API). 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine possesses two distinct basic centers that dictate its solubility profile:

  • The 3-Methylpiperidine Nitrogen (Estimated pKa ~9.5): This tertiary amine is highly ionized at acidic to neutral pH, providing the primary driver for aqueous solubility.

  • The 2-Aminothiazole Ring (Estimated pKa ~4.5–5.0): This weakly basic moiety is only ionized under strictly acidic conditions.

The Formulation Challenge: Because of this dibasic nature, the compound exhibits excellent solubility in acidic media (pH < 4) where in situ salt formation occurs[3]. However, administering highly acidic solutions intravenously (IV) can cause severe phlebitis, hemolysis, or precipitation upon contacting the blood compartment (pH 7.4). At physiological pH, the aminothiazole ring is completely un-ionized, drastically reducing the overall aqueous solubility. Therefore, reducing the dielectric constant of the vehicle via co-solvents (e.g., PEG400, Ethanol) or utilizing micellar encapsulation (e.g., Tween 80) is mandatory to prevent the API from crashing out of solution during systemic dosing[4].

Table 1: Physicochemical Properties and Solubility Drivers
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 211.33 g/mol Small molecule; highly permeable if kept in solution.
Primary Base (Piperidine) pKa ~9.5Amenable to hydrochloride salt formation for solid-state storage.
Secondary Base (Aminothiazole) pKa ~4.5–5.0High risk of precipitation at pH 7.4; requires surfactants for IV dosing.
LogP (Estimated) ~1.5 - 2.5Moderately lipophilic; favors co-solvent systems over pure aqueous buffers.

Preclinical Vehicle Decision Matrix

The route of administration dictates the maximum tolerated volume and the acceptable excipient limits. The following matrix summarizes the optimal vehicles for aminothiazole derivatives based on historical PK screening data[2][3][5].

Table 2: Recommended Vehicles by Dosing Route
Dosing RouteRecommended Vehicle MatrixMechanism of SolubilizationMax Volume (Mouse)
Intravenous (IV) 5% DMSO / 10% Tween 80 / 85% SalineMicellar encapsulation & primary solvation5 mL/kg
Intraperitoneal (IP) 10% PEG400 / 90% Water (pH 5.0)Dielectric constant reduction10 mL/kg
Oral Gavage (PO) 0.5% Methylcellulose / 0.2% Tween 80Viscous suspension stabilization10 mL/kg

Experimental Protocols: Self-Validating Formulation Systems

Do not simply mix all components simultaneously. The order of addition is the most critical factor in preventing localized supersaturation and irreversible precipitation.

Protocol A: Preparation of a Micellar IV Solution (1 mg/mL)

Causality: Intravenous formulations must be true, sterile solutions. DMSO disrupts the crystalline lattice of the API, while Tween 80 coats the solvated molecules to form a micellar boundary layer. This prevents the API from precipitating when the aqueous saline is introduced[2][3].

  • Primary Solvation: Weigh 10 mg of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine into a clean glass vial. Add 0.5 mL of DMSO. Vortex for 60 seconds until a completely clear solution is achieved.

  • Surfactant Addition: Add 1.0 mL of Tween 80 to the DMSO/API mixture. Vortex vigorously for 2 minutes to ensure homogeneous micelle formation.

  • Aqueous Dilution (Critical Step): Place the vial on a magnetic stirrer. Dropwise, add 8.5 mL of 0.9% sterile Saline while stirring continuously.

    • Causality: Rapid addition of water causes localized depletion of the co-solvent, leading to instantaneous API crash-out. Dropwise addition maintains thermodynamic equilibrium.

  • Self-Validating Quality Control (QC): Hold the vial against a dark background and inspect for turbidity. Extract a 10 µL aliquot and observe under a light microscope (10x magnification).

    • Validation: If the solution is optically clear and completely free of birefringent micro-crystals, it is validated for IV administration. If crystals are present, the formulation has failed and must be discarded.

Protocol B: Preparation of a PO Suspension (10 mg/mL)

Causality: For high-dose oral efficacy studies, achieving a true solution is often impossible and unnecessary. A homogeneous suspension ensures uniform dosing. Methylcellulose increases the vehicle's viscosity to reduce the sedimentation rate, while Tween 80 acts as a wetting agent to prevent hydrophobic particle agglomeration[3].

  • Wetting: Weigh 100 mg of the API into a glass mortar. Add 200 µL of a 10% aqueous Tween 80 stock. Triturate with a pestle to form a smooth, uniform paste.

    • Causality: Wetting the hydrophobic API surfaces prevents the powder from floating on top of the aqueous vehicle.

  • Suspension: Gradually add 9.8 mL of a 0.5% Methylcellulose solution in 1 mL increments, triturating continuously to ensure a homogenous dispersion.

  • Self-Validating Quality Control (QC): Transfer the suspension to a transparent dosing vial and let it sit undisturbed for 30 minutes.

    • Validation: If the suspension remains milky and homogeneous without rapid settling at the bottom, the viscosity is optimal. If rapid sedimentation occurs, the formulation fails and requires a higher concentration of the suspending agent.

Pharmacokinetic Workflow & Visualization

Once the formulation passes QC, the in vivo PK study can commence. The workflow below maps the critical path from formulation to LC-MS/MS quantification, ensuring data integrity at every node.

PK_Workflow A Physicochemical Profiling (pKa & LogP Analysis) B Vehicle Selection (Co-solvents & Surfactants) A->B C Formulation Preparation (Sequential Addition) B->C D Quality Control (Microscopic & Visual Check) C->D D->B Fail (Precipitation) E In Vivo Dosing (IV, PO, IP Administration) D->E Pass (Clear/Homogeneous) F Serial Blood Sampling (Time-course Extraction) E->F G Sample Processing (Plasma Protein Precipitation) F->G H LC-MS/MS Analysis (Analyte Quantification) G->H I PK Parameter Calculation (AUC, Cmax, Tmax, CL, Vd) H->I

Workflow for the formulation, dosing, and pharmacokinetic analysis of 2-aminothiazole derivatives.

References

  • Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species | Molecular Pharmaceutics - ACS Publications Source: American Chemical Society (ACS) URL:[Link]

  • Pharmacokinetics and Metabolism of 2-Aminothiazoles with Antiprion Activity in Mice - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Development of a 2,4-Diaminothiazole Series for the Treatment of Human African Trypanosomiasis Highlights the Importance of Static–Cidal Screening of Analogues - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • An intravenous formulation decision tree for discovery compound formulation development - ResearchGate Source: ResearchGate URL:[Link]

  • N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2... | Journal of Medicinal Chemistry Source: American Chemical Society (ACS) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Welcome to the technical support center for the synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This guide provides in-depth, experience-driven advice to ensure the successful and efficient synthesis of this specific, valuable derivative.

Proposed Synthetic Pathway

The most direct and widely adopted method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][4] This classic reaction involves the condensation of an α-haloketone with a thioamide. For the target molecule, this translates into a two-step process: first, the synthesis of the key α-chloroketone intermediate, followed by the cyclization with thiourea to form the 2-aminothiazole ring.

Synthetic_Pathway cluster_0 Step 1: α-Haloketone Synthesis cluster_1 Step 2: Hantzsch Thiazole Synthesis 3-Methylpiperidine 3-Methylpiperidine Intermediate 1-Chloro-3-(3-methylpiperidin-1-yl)propan-2-one 3-Methylpiperidine->Intermediate Nucleophilic Substitution 1,3-Dichloroacetone 1,3-Dichloroacetone 1,3-Dichloroacetone->Intermediate Thiourea Thiourea Final_Product 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine Thiourea->Final_Product Intermediate_ref 1-Chloro-3-(3-methylpiperidin-1-yl)propan-2-one Intermediate_ref->Final_Product Cyclocondensation Hantzsch_Mechanism Thiourea Thiourea (Nucleophile) Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Sₙ2 Attack AlphaHalo α-Chloroketone AlphaHalo->Intermediate1 Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole (Final Product) Intermediate2->Product Dehydration (-H₂O) Troubleshooting_Workflow cluster_Step1 Troubleshooting Step 1 cluster_Step2 Troubleshooting Step 2 Start Low Yield or Impure Product CheckStep Which step is problematic? Start->CheckStep Step1 Step 1: α-Haloketone Synthesis CheckStep->Step1 α-Haloketone Step2 Step 2: Hantzsch Cyclization CheckStep->Step2 Final Product S1_Q1 Check for bis-alkylation (TLC/MS analysis) Step1->S1_Q1 S1_Q2 Review reaction conditions Step1->S1_Q2 S1_Q3 Analyze workup procedure Step1->S1_Q3 S2_Q1 Is reaction incomplete? Step2->S2_Q1 S2_Q2 Are there persistent impurities? Step2->S2_Q2 S2_Q3 Is α-haloketone degrading? Step2->S2_Q3 S1_A1 Adjust stoichiometry (slow addition of amine) S1_Q1->S1_A1 S1_A2 Use non-nucleophilic base (K₂CO₃), control temperature S1_Q2->S1_A2 S1_A3 Basify before extraction, add brine to break emulsions S1_Q3->S1_A3 S2_A1 Increase temperature (reflux), use excess thiourea, consider microwave S2_Q1->S2_A1 S2_A2 Purify via acid-base extraction or recrystallization S2_Q2->S2_A2 S2_A3 Use intermediate immediately after synthesis S2_Q3->S2_A3

Sources

Optimization

Technical Support Center: Troubleshooting Low Aqueous Solubility of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Welcome to the technical support guide for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides a structured, in-depth approach to understanding and overcoming these solubility issues through a series of frequently asked questions (FAQs) and detailed troubleshooting protocols.

Understanding the Molecule: A Proactive Approach to Solubility

Before diving into troubleshooting, it's crucial to understand the physicochemical properties of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. These properties are the primary determinants of its behavior in aqueous media.

Predicted Physicochemical Properties
PropertyPredicted Value/RangeImplication for Aqueous Solubility
Molecular Formula C₁₀H₁₇N₃S[1]Indicates a relatively small molecule.
XlogP 1.8A positive logP value suggests a degree of lipophilicity, which can contribute to lower aqueous solubility.
pKa (Estimated) 7.5 - 9.5The presence of two key basic nitrogen centers—the piperidine nitrogen and the 2-amino group on the thiazole ring—suggests the compound is a weak base. The piperidine nitrogen is expected to be the more basic of the two. This is a critical parameter for pH-dependent solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address common issues encountered during the handling and formulation of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.

Q1: My compound is poorly soluble in neutral aqueous buffers. Why is this happening?

Answer: The limited aqueous solubility of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine at neutral pH is a direct consequence of its chemical structure. The molecule possesses a notable degree of lipophilicity, as indicated by its positive predicted XlogP of 1.8. Furthermore, as a weak base, its solubility is highly dependent on pH.[2] At neutral pH (around 7.0), a significant portion of the basic amine groups will be in their un-ionized, free base form. This uncharged state is less polar and therefore less soluble in water compared to its ionized, protonated form.

Q2: How can I systematically approach improving the solubility of this compound?

Answer: A systematic approach to improving solubility involves a tiered strategy, starting with the simplest and most common methods before moving to more complex formulations. The following workflow is recommended:

Solubility Troubleshooting Workflow Troubleshooting Workflow for Low Aqueous Solubility A Initial Observation: Low Aqueous Solubility B Tier 1: pH Adjustment (Most direct approach for basic compounds) A->B Start Here C Tier 2: Co-solvent Systems (For increasing solvent polarity) B->C If insufficient F Solubility Achieved B->F Success D Tier 3: Complexation (Cyclodextrins) (Encapsulation for solubility enhancement) C->D If precipitation still occurs C->F Success E Tier 4: Salt Formation (Creating a more soluble solid form) D->E For a new solid form D->F Success E->F Success G Re-evaluate Strategy E->G If challenges persist Cyclodextrin Complexation Mechanism of Cyclodextrin-Mediated Solubilization cluster_0 Aqueous Environment A Poorly Soluble Compound C Water-Soluble Inclusion Complex A->C Encapsulation B Cyclodextrin B->C Forms complex with

Caption: Encapsulation of a lipophilic drug by a cyclodextrin.

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity. [3]* Sulfobutylether-β-cyclodextrin (SBE-β-CD): Anionic derivative with excellent solubilizing capacity. [4]

Experimental Protocol: Kneading Method for Inclusion Complex Formation
  • Molar Ratio: Weigh the compound and a selected cyclodextrin (e.g., HP-β-CD) in a 1:1 or 1:2 molar ratio.

  • Kneading: Place the powder mixture in a mortar and add a small amount of a water/ethanol (1:1) mixture dropwise to form a thick paste.

  • Trituration: Knead the paste for 45-60 minutes.

  • Drying: Dry the paste in an oven at 40-50°C until a constant weight is achieved, or under vacuum.

  • Characterization: The resulting powder is the inclusion complex. Test its aqueous solubility by preparing a saturated solution and quantifying the concentration as previously described.

Tier 4: Salt Formation

Creating a salt form of your active pharmaceutical ingredient (API) can fundamentally improve its solid-state properties, including solubility.

Q6: Why would forming a salt of my compound increase its solubility?

Answer: Salt formation is a highly effective strategy for increasing the solubility and dissolution rate of ionizable drugs. [1]By reacting the basic 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine with an acid, you form an ionic salt. This salt form often has a more favorable crystal lattice energy and is more readily solvated by water compared to the neutral free base. [1]For a robust and stable salt, the pKa difference between the basic drug and the acidic counter-ion should be at least 2-3 units. [1] Commonly Used Counter-ions for Basic Drugs:

  • Hydrochloric acid (HCl): Forms hydrochloride salts, which are very common and often highly soluble.

  • Mesylic acid (methanesulfonic acid): Forms mesylate salts.

  • Sulfuric acid: Forms sulfate salts.

  • Maleic acid: Forms maleate salts.

  • Tartaric acid: Forms tartrate salts.

Experimental Protocol: In-situ Salt Screening
  • Solvent Selection: Choose a suitable organic solvent in which the free base has moderate solubility but the salt is expected to be less soluble (to facilitate crystallization). Examples include isopropanol, ethanol, or acetone.

  • Dissolution: Dissolve the free base in the selected solvent with gentle heating if necessary.

  • Counter-ion Addition: Add a stoichiometric amount (e.g., 1.0-1.1 equivalents) of the selected acid (counter-ion) to the solution.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to 4°C, to induce crystallization of the salt.

  • Isolation and Drying: Isolate the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt using the methods described in Tier 1.

Summary and Final Recommendations

The low aqueous solubility of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is an expected characteristic based on its structure. A logical, tiered approach to formulation development is highly recommended. Start with pH optimization, as this is the most direct and often sufficient method for basic compounds. If further enhancement is needed, explore the use of co-solvents. For more significant challenges, cyclodextrin complexation and salt formation are powerful techniques that can dramatically improve solubility and facilitate your research and development efforts.

References

  • Stahl, P. H., & Nakamo, M. (2009). Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review.
  • RSC. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. Royal Society of Chemistry.
  • Dedicated Freight Handlers. (2026). Salt Form Screening: Unlocking the Key to Drug Development.
  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development.
  • Onyx Scientific. (n.d.).
  • BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • Uekama, K. (2014). Potential Use of Cyclodextrins as Drug Carriers and Active Pharmaceutical Ingredients. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
  • Tsunoda, C., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of 5-(Furan-2-yl)thiazole for Screening.
  • European Medicines Agency. (2017). Cyclodextrins used as excipients.
  • Popescu, C., et al. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Molecules.
  • Fokina, A. A., et al. (2022).
  • International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • Loftsson, T., & Brewster, M. E. (2011). Pharmaceutical applications of cyclodextrins: effects on drug permeation through biological membranes. Journal of Pharmacy and Pharmacology.
  • BOC Sciences. (n.d.).
  • European Patent Office. (2004). Piperidine compounds and pharmaceutical compositions containing them. EP2067776 A1.
  • Google Patents. (n.d.). KR900004695B1 - Piperidine compounds and pharmaceutical uses thereof.
  • International Journal of Novel Research and Development. (n.d.). Recent Advances in Thiazole Derivatives: Structural Modifications and Their Broad-Spectrum Biological Activities.
  • European Patent Office. (n.d.).
  • Rytting, E., et al. (2005). Aqueous and cosolvent solubility data for drug-like organic compounds. The AAPS Journal.
  • Yalkowsky, S. H., & Millard, J. W. (2002). Solubilization by cosolvents. Establishing useful constants for the log-linear model. Pharmaceutical Research.
  • Sugano, K., et al. (2021). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis.
  • Sieger, P., et al. (2017). pH-dependent solubility and permeability profiles: A useful tool for prediction of oral bioavailability. European Journal of Pharmaceutical Sciences.
  • PubChem. (n.d.). 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.
  • Agilent. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System.
  • Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.
  • NextSDS. (n.d.). 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.
  • ResearchGate. (2024).
  • Bautista-Aguilera, Ó. M., et al. (2025). N -((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl) methyl)prop-2-yn-1-amine (MBA-159) as a multi-target drug for Alzheimer’s disease. Biomedicine & Pharmacotherapy.
  • Oriental Journal of Chemistry. (n.d.).
  • ResearchGate. (n.d.). Predicted LogP values for (a) thiazolo[3,2-b]t[1]riazoles (1a–16a) and (b) imidazo[2,1-b]t[1]hiadiazoles (1b–16b) using various computational methods.

  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules.
  • ResearchGate. (n.d.).
  • Cristea, A., et al. (2020). The Drug-Likeness Analysis of Anti-Inflammatory Thiazolo[3,2-b]t[1]riazole and Imidazo[2,1-b]t[1]hiadiazole Derivatives. Molecules.

  • Desroches, J., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules.
  • Shi, H.-B., et al. (2011). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine. Acta Crystallographica Section E: Structure Reports Online.
  • ResearchGate. (n.d.).
  • Islamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Ovidius University Annals of Chemistry.
  • Szulczyk, D., et al. (2022). In Silico and RP HPLC Studies of Biologically Active 1,3,4-Thiadiazol-2-yl)-benzene-1,3-diols. Molecules.
  • Beilstein Journals. (2024). Synthesis and biological profile of 2,3-dihydrothiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors.
  • Journal of Applied Pharmaceutical Science. (2026).

Sources

Troubleshooting

Preventing oxidative degradation of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine during storage

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine during stor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on preventing the oxidative degradation of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine during storage. Our focus is on providing practical, scientifically-grounded solutions to ensure the long-term integrity and purity of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the stability of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.

Q1: What is 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine and why is its stability important?

A1: 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a heterocyclic compound featuring a 2-aminothiazole core, a structure known for its wide range of pharmacological activities.[1][2] Its stability is critical because chemical degradation can lead to a loss of potency, the formation of unknown impurities, and potentially toxic byproducts, all of which can compromise experimental results and preclinical development.[3]

Q2: What are the primary causes of degradation for this compound during storage?

A2: The molecular structure contains two key motifs susceptible to degradation: the 2-aminothiazole ring and the tertiary amine of the methylpiperidine group. The primary degradation pathway is oxidation, which can be initiated or accelerated by exposure to atmospheric oxygen, light, elevated temperatures, and humidity.[4][5][6] Aromatic amines, in general, are known to be sensitive to oxidation, which often results in discoloration.[7]

Q3: What are the first visual signs of degradation?

A3: The most common initial sign of oxidative degradation is a change in color. A pure, stable sample that is typically a white to off-white solid may develop a yellow, tan, or brownish hue over time. Other signs can include a change in texture, such as clumping of the powder due to moisture absorption.[8]

Q4: Can I still use my compound if it has slightly discolored?

A4: We strongly advise against it. Discoloration indicates that chemical degradation has occurred. Using a degraded sample will introduce impurities into your experiment, leading to unreliable and irreproducible results. The discoloration is a visible marker for the presence of degradants that must be identified and quantified before further use.

Part 2: Troubleshooting Guide: Common Scenarios

This guide provides structured advice for specific issues you may encounter, helping you diagnose and resolve problems related to compound stability.

Scenario 1: My compound has turned yellow/brown upon receipt or after a short storage period.

  • Question: What caused this rapid discoloration, and what should I do?

  • Answer & Troubleshooting Steps:

    • Immediate Cause Analysis: Rapid discoloration is often a result of an acute exposure event during shipping or initial handling, such as a breach in packaging integrity leading to oxygen and moisture exposure, or transient exposure to high temperatures or direct light.[9]

    • Quarantine the Material: Do not use the compound. Immediately segregate the vial or container to prevent its accidental use in experiments.

    • Verify Storage Conditions: Confirm that your laboratory's storage conditions upon receipt match the recommended parameters. Active Pharmaceutical Ingredients (APIs) often have specific requirements for temperature and humidity control to prevent degradation.[4][10]

    • Analytical Confirmation (Recommended): If you have the capability, perform a purity analysis using a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to a reference standard or the initial certificate of analysis (CoA). The presence of new peaks or a decrease in the main peak area confirms degradation.[11][12]

    • Contact Supplier: Report the issue to the supplier with details of the visual change and any analytical data you have collected.

Scenario 2: My experimental results are inconsistent, and I suspect compound instability.

  • Question: How can I confirm if degradation of my stock solution or solid compound is the root cause of my assay variability?

  • Answer & Troubleshooting Steps:

    • The Causality Link: Inconsistent results, such as a gradual decrease in biological activity over time, are classic signs of compound degradation in stock solutions or even in the solid state. The active molecule is degrading, reducing its effective concentration and introducing potentially interfering byproducts.

    • Forced Degradation Study: To understand the degradation profile, a forced degradation study is the definitive approach.[3][5] This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light) to rapidly generate potential degradants.[13][14] This data is invaluable for developing a stability-indicating analytical method.

    • Develop a Stability-Indicating Method: Use the information from the forced degradation study to develop an HPLC method that can separate the parent compound from all major degradation products.[3][11] The "Analytical and Validation Protocols" section below provides a starting point.

    • Analyze Your Samples: Once the method is established, analyze both your stored solid sample and your experimental stock solutions. This will provide a quantitative measure of purity and confirm or rule out degradation as the source of inconsistency.

Part 3: The Science of Degradation: Proposed Oxidative Pathways

The structure of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is susceptible to oxidation at two primary sites. Understanding these pathways is key to designing effective preventative measures.

  • N-Oxidation of the Tertiary Amine: The nitrogen atom on the piperidine ring is a nucleophilic tertiary amine. It can react with hydroperoxides or other oxidants to form an N-oxide, a common metabolic and degradation pathway for such compounds.[5]

  • Thiazole Ring Oxidation: The electron-rich 2-aminothiazole ring is susceptible to photo-oxygenation. Studies on similar thiazole-containing compounds suggest a reaction with singlet oxygen, potentially via a [4+2] cycloaddition, can lead to an unstable endoperoxide intermediate that subsequently rearranges or cleaves the ring.[15]

Oxidative Degradation Pathway cluster_path1 Pathway 1: N-Oxidation cluster_path2 Pathway 2: Thiazole Oxidation Parent 4-[(3-Methylpiperidin-1-yl)methyl]- 1,3-thiazol-2-amine N_Oxide Piperidine N-Oxide Degradant Parent->N_Oxide Tertiary Amine Oxidation Endoperoxide Endoperoxide Intermediate (Unstable) Parent->Endoperoxide Photo-oxygenation ([4+2] Cycloaddition) ROS Reactive Oxygen Species (O₂, H₂O₂, ¹O₂) + Light/Heat RingCleavage Ring Cleavage Products Endoperoxide->RingCleavage Rearrangement

Caption: Proposed oxidative degradation pathways for the target compound.

Part 4: Prevention Protocols: Best Practices for Storage and Handling

Adhering to strict storage and handling protocols is the most effective way to prevent oxidative degradation.

1. Optimal Storage Conditions

The rate of chemical degradation is highly dependent on environmental factors.[6] Control of temperature, humidity, and light is the first and most critical line of defense.

ParameterRecommended ConditionRationale
Temperature 2–8 °C (Refrigerated) Significantly slows the kinetics of oxidative reactions by reducing molecular energy.[10] Avoid freeze-thaw cycles unless the compound's stability under these conditions is confirmed.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen, a key reactant in oxidation.[4] This is the most direct way to prevent oxidation.
Humidity <40% Relative Humidity (RH) Minimizes moisture that can facilitate hydrolytic degradation or act as a medium for oxidative reactions.[4][9] Use of desiccants is recommended.
Light Protect from Light (Amber Vial) Prevents photolytic degradation, particularly the photo-oxygenation of the thiazole ring.[4][15] Store containers in the dark.

2. Inert Atmosphere Protocol (Nitrogen/Argon Blanketing)

This procedure should be performed inside a glove box or using a Schlenk line.

  • Objective: To replace the oxygen-containing headspace of the storage vial with an inert gas.

  • Materials: Vial containing the compound, septum-cap, source of dry nitrogen or argon, needles.

  • Procedure:

    • Ensure the vial is sealed with a chemically resistant septum cap.

    • Insert a "vent" needle through the septum that does not extend into the powder.

    • Insert a second needle connected to the inert gas source, extending it into the headspace above the compound.

    • Gently flush the vial with the inert gas for 1-2 minutes. The positive pressure will vent through the outlet needle, displacing the air.

    • Remove the vent needle first, followed by the gas inlet needle, to maintain a slight positive pressure of inert gas inside the vial.

    • Seal the punctured septum with parafilm and store under recommended conditions.

3. Antioxidant Strategies (For Formulations)

If the compound is to be formulated into a solution for longer-term use, the addition of antioxidants can provide further protection. The choice of antioxidant should be carefully validated for compatibility.

  • Primary Antioxidants (Free Radical Scavengers): These compounds, such as butylated hydroxytoluene (BHT) or hindered amine light stabilizers (HALS), intercept free radicals, preventing the propagation of oxidative chain reactions.[8][16] Aromatic amine antioxidants are also highly effective.[17][18]

  • Secondary Antioxidants (Peroxide Decomposers): These compounds, often phosphorus- or sulfur-based, decompose hydroperoxides into non-radical, stable products.[7][16]

Important: Any antioxidant addition must be thoroughly validated to ensure it does not interfere with downstream assays or react with the parent compound.

Part 5: Analytical and Validation Protocols

A robust analytical method is essential for ensuring the trustworthiness of your results. It provides a self-validating system to monitor stability over time.

Protocol 1: Stability-Indicating HPLC-UV Method

  • Objective: To develop a baseline HPLC method capable of separating the parent compound from potential degradants.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[13]

    • Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar degradants.

      • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid.

      • Solvent B: Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid.

    • Gradient Program (Example):

      • 0-5 min: 5% B

      • 5-25 min: Linear ramp from 5% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-35 min: Return to 5% B and equilibrate.

    • Flow Rate: 1.0 mL/min.[13]

    • Detection: UV detector set at a wavelength determined from the compound's UV spectrum (e.g., 240-280 nm). A photodiode array (PDA) detector is ideal for identifying peak purity.[11][12]

    • Sample Preparation: Prepare samples in a diluent compatible with the mobile phase (e.g., 50:50 Water:Acetonitrile) at a concentration of ~0.5-1.0 mg/mL.

Protocol 2: Forced Degradation Study Workflow

  • Objective: To intentionally degrade the compound to identify likely degradation products and validate the specificity of the HPLC method.[3][19]

  • Procedure:

    • Prepare separate solutions/suspensions of the compound (~1 mg/mL).

    • Expose each to one of the following stress conditions:

      • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[14]

      • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[14]

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.[13]

      • Thermal: Store solid compound at 80 °C for 48 hours.

      • Photolytic: Expose solid compound to UV light (e.g., 254 nm) and visible light as per ICH guidelines.

    • After exposure, neutralize the acidic and basic samples.

    • Analyze all stressed samples, along with an unstressed control, using the HPLC method described above. The method is considered "stability-indicating" if all degradation peaks are baseline-resolved from the parent peak.

Troubleshooting Workflow Observation Observation: - Visual Change (Color) - Assay Inconsistency CheckStorage Are storage conditions optimal (2-8°C, dark, dry, inert)? Observation->CheckStorage CorrectStorage Action: Implement Best Storage Practices (See Part 4) CheckStorage->CorrectStorage No Analyze Action: Perform Purity Analysis via Stability- Indicating HPLC CheckStorage->Analyze Yes CorrectStorage->Analyze DegradationConfirmed Is degradation confirmed (>2% impurities or significant drop in purity)? Analyze->DegradationConfirmed Quarantine Resolution: Quarantine and discard material. Obtain new batch. DegradationConfirmed->Quarantine Yes UseWithCaution Resolution: Material is likely stable. Continue monitoring. Investigate other experimental variables. DegradationConfirmed->UseWithCaution No

Caption: Troubleshooting workflow for suspected compound degradation.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • Kamkhede, D. B., & Solanki, P. R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Stabilization Technologies. (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Retrieved March 27, 2026, from [Link]

  • Fouad, M. A., et al. (2019). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. European Journal of Medicinal Chemistry, 183, 111705.
  • Single Use Support. (2024, March 21). Cold Storage Requirements for Active Pharmaceutical Ingredients. Retrieved March 27, 2026, from [Link]

  • Pekana, L., & Zupančič, S. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 322.
  • Performance Additives. (n.d.). Aromatic Amines Antioxidants for Polymers. Retrieved March 27, 2026, from [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 939-948.
  • Singh, S., et al. (2023). Aminic Organoselenium Compounds: Promising Antioxidant Agents. ACS Omega, 8(23), 20565-20580.
  • Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
  • Google Patents. (n.d.). CN105037178B - Complex antioxidant composition for preventing aromatic amine from discoloring.
  • Dickson, D. (2025, September 4). Impact of Storage Conditions on Drug Shelf Life. Retrieved March 27, 2026, from [Link]

  • Giraffy Co. (2026, January 14). How Storage Environment Impacts Ingredient Stability. Retrieved March 27, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advanced Stabilizers for Plastics: Understanding the Benefits of Aromatic Amine Antioxidants. Retrieved March 27, 2026, from [Link]

  • da Silva, A. C. S., et al. (2022). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 33, 1725-1736.
  • da Silva, A. C. S., et al. (2022). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. ResearchGate. Retrieved March 27, 2026, from [Link]

  • Nowak, A., & Grembecka, M. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules, 28(9), 3901.
  • El-Sayed, M. A. F., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(49), 29432-29447.
  • Khan, I., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach.
  • ResearchGate. (n.d.). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. Retrieved March 27, 2026, from [Link]

  • JOCPR. (n.d.). Synthesis of some new 5- substituted of -. Retrieved March 27, 2026, from [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • DGRA. (2014, June 15). Forced degradation studies – comparison between ICH, EMA, FDA and -. Retrieved March 27, 2026, from [Link]

  • Patel, Y., & Shah, N. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.

Sources

Optimization

Technical Support Center: Chromatography Purification of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Welcome to the technical support guide for the chromatographic purification of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. This document provides in-depth troubleshooting advice and optimized protocols design...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the chromatographic purification of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. This document provides in-depth troubleshooting advice and optimized protocols designed for researchers and drug development professionals. Our approach is grounded in the fundamental principles of chromatography, addressing the unique challenges posed by this polar, basic compound.

Compound Analysis: Understanding the Purification Challenge

The structure of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine presents a distinct set of challenges for purification. The molecule contains two basic nitrogen centers: the tertiary amine within the piperidine ring and the primary amine on the thiazole ring. These basic sites are prone to strong, undesirable interactions with the acidic silanol groups present on standard silica gel stationary phases, often leading to significant peak tailing, poor resolution, and even irreversible adsorption.[1][2]

Furthermore, the compound's polarity, driven by the amine functionalities and the thiazole ring, can result in poor retention on traditional reversed-phase (C18) columns under standard conditions.[3][4] Understanding these physicochemical properties is the first step toward developing a robust purification strategy.

PropertyPredicted Value / CharacteristicImplication for Chromatography
Molecular Formula C₁₀H₁₇N₃S[5]-
Monoisotopic Mass 211.11432 Da[6]Suitable for mass spectrometry detection.
Predicted XlogP 1.8[6]Moderately lipophilic, but polarity is dominated by basic groups.
Key Functional Groups Tertiary piperidine amine, primary aminothiazoleStrongly basic; will interact with acidic stationary phases and can be protonated at low pH.
Solubility Likely soluble in polar organic solvents and aqueous acid.Affects sample loading and mobile phase selection.

Frequently Asked Questions (FAQs)

Q1: My peak is tailing badly on a silica gel column. What is the primary cause? Peak tailing for this compound on bare silica is almost always caused by the interaction between the basic amine groups and acidic silanol groups (Si-OH) on the silica surface.[1] This creates strong, non-specific binding that results in a smeared or tailing peak shape.

Q2: I'm using reversed-phase (C18) chromatography, but my compound elutes in the void volume. Why? This compound is highly polar. In standard reversed-phase conditions (e.g., acetonitrile/water), it may have a much stronger affinity for the polar mobile phase than the nonpolar C18 stationary phase, leading to little or no retention.[3][7]

Q3: Which chromatography mode is the best starting point: Normal-Phase, Reversed-Phase, or HILIC? The optimal starting point depends on your sample's impurities and the scale of purification.

  • Normal-Phase (with modifiers): Excellent for removing less polar impurities. It is often the first choice in a synthesis lab for flash chromatography.[1][8]

  • Reversed-Phase (high pH): Can be very effective if impurities have different hydrophobicities. Requires careful pH control to ensure the amine is in its neutral, more retentive form.[2]

  • HILIC: Specifically designed for polar compounds like this one and is an excellent alternative when reversed-phase fails.[7][9]

Q4: Can I use methanol instead of acetonitrile in HILIC? Generally, no. Acetonitrile is the preferred weak solvent in HILIC. Methanol can disrupt the aqueous layer on the stationary phase that is critical for the HILIC retention mechanism, leading to poor chromatography.[7]

Chromatography Mode Selection Workflow

This decision tree guides the initial selection of a purification strategy based on common laboratory scenarios.

G start Start: Crude Sample of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine impurity_check Are major impurities significantly less polar? start->impurity_check rpc_retention_check Is the compound retained on a C18 column with >95% aqueous mobile phase? impurity_check->rpc_retention_check  No / Unknown npc Strategy 1: Normal-Phase (NPC) with Basic Modifier impurity_check->npc  Yes rpc Strategy 2: Reversed-Phase (RPC) at High pH rpc_retention_check->rpc  Yes hilic Strategy 3: HILIC rpc_retention_check->hilic  No

Caption: Decision tree for selecting an initial chromatography strategy.

Troubleshooting Guide 1: Normal-Phase Chromatography (NPC)

NPC is a common technique, but requires modification for basic amines.

Problem: Severe Peak Tailing/Streaking on Silica Gel

Causality: The lone pair electrons on the nitrogen atoms form strong hydrogen bonds with surface silanols, while the overall basicity can lead to protonation and ionic binding. This results in slow desorption kinetics and a tailing peak.[2][8]

Solutions
  • Mobile Phase Modification (Competing Base): This is the most effective and common solution. A small amount of a basic additive is included in the mobile phase to neutralize the acidic silanols and compete with the analyte for binding sites.[1][8]

    ModifierTypical ConcentrationUse Case & Comments
    Triethylamine (TEA) 0.5 - 2% (v/v)[8]General-purpose, effective for many amines. Easy to remove on a rotary evaporator.
    Ammonia (in MeOH) 1 - 2% of conc. NH₄OH in MeOH[8]Very effective for polar amines. The methanol solution is added as part of the polar component of the mobile phase (e.g., in DCM/MeOH).
    Pyridine 0.1 - 0.5% (v/v)Less common due to its higher boiling point and strong odor, but can be effective.[8]
  • Alternative Stationary Phases: If mobile phase modifiers are insufficient or undesirable, changing the stationary phase can provide a permanent solution by altering the surface chemistry.[1]

    • Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, creating a less acidic environment that is ideal for purifying basic compounds without mobile phase modifiers.[1]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for the purification of basic amines.[8]

Protocol 1: NPC Method Development with TEA
  • TLC Analysis:

    • Prepare a stock solution of your crude material.

    • On a silica gel TLC plate, spot the material.

    • Develop the plate in a mobile phase such as 95:5 Dichloromethane:Methanol. Observe the streaking.

    • Prepare a new mobile phase of 95:5:1 Dichloromethane:Methanol:Triethylamine.

    • Develop a new TLC plate in this modified mobile phase. The spot should be much more compact.

  • Column Chromatography:

    • Prepare the bulk mobile phase with the optimized ratio of solvent and 1% TEA.

    • Slurry Pack (Recommended): In a beaker, create a slurry of silica gel in your mobile phase. Pour this into the column.

    • Equilibrate: Pass 3-5 column volumes of the mobile phase through the packed column to ensure all active sites are neutralized by the TEA.

    • Load Sample: Dissolve the crude product in a minimal amount of the mobile phase (or DCM) and load it onto the column.

    • Elute: Run the gradient or isocratic elution as determined from your TLC analysis.

Troubleshooting Guide 2: Reversed-Phase Chromatography (RPC)

RPC separates based on hydrophobicity. For polar amines, modifications are needed to achieve retention.

Problem: Poor or No Retention on C18 Columns

Causality: At neutral or acidic pH, the amine groups on the molecule become protonated (R-NH₃⁺). This positive charge makes the compound extremely polar and hydrophilic, causing it to be repelled by the nonpolar C18 stationary phase and elute quickly with the polar mobile phase.[4]

Solutions
  • High pH Mobile Phase (Ion Suppression): By increasing the mobile phase pH to be at least 2 units above the pKa of the amine groups, the amines will be in their neutral, free-base form. This significantly increases their hydrophobicity, promoting interaction with the C18 stationary phase and leading to better retention.[2]

    • Recommended Buffers: Use high pH stable columns with buffers like ammonium bicarbonate or ammonium hydroxide at pH 9-10.

    • Benefit: Using a higher pH often allows for a higher percentage of organic solvent in the mobile phase, which is easier to evaporate post-purification.[2]

  • Polar-Embedded or Polar-Endcapped Columns: These are modified reversed-phase columns designed to better retain polar compounds. They have polar functional groups embedded within the alkyl chains or at the end, which helps prevent phase collapse in highly aqueous mobile phases and provides an alternative retention mechanism for polar analytes.[10][11]

Protocol 2: High-pH RPC Method Development
  • Prerequisite: A pH-stable reversed-phase column (e.g., C18, Phenyl-Hexyl) rated for use up to pH 11 or 12.

  • Prepare Mobile Phases:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide.

    • Mobile Phase B: Acetonitrile.

  • Scouting Run:

    • Equilibrate the column with 95% A / 5% B.

    • Inject the sample.

    • Run a linear gradient from 5% B to 95% B over 15-20 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to initial conditions and re-equilibrate.

  • Optimization:

    • Based on the elution time from the scouting run, adjust the gradient slope to improve the resolution between your target compound and any impurities. For example, if the compound elutes at 60% B, you can create a shallower gradient from 40% B to 70% B over a longer time.

Troubleshooting Guide 3: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique that acts as an alternative to both NPC and RPC, and is specifically suited for polar compounds.[9][12]

Problem: Compound is Polar and Not Retained by RPC, but Impurities are also Polar

Causality: HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[12][13] The aqueous component forms a water-enriched layer on the surface of the stationary phase. Polar analytes, like our target compound, can partition into this layer and are retained. Elution is achieved by increasing the amount of the aqueous (strong) solvent.[9]

Workflow: HILIC Method Development

This workflow outlines the logical steps for developing a HILIC separation method.

G start Start: Select HILIC Column (e.g., Silica, Amide, or Diol) mobile_phase Prepare Mobile Phases: A: 10mM Ammonium Acetate in Water B: Acetonitrile start->mobile_phase scout_gradient Run Scouting Gradient (e.g., 95% B -> 60% B over 15 min) mobile_phase->scout_gradient eval_retention Evaluate Retention & Peak Shape scout_gradient->eval_retention no_retention Problem: No/Poor Retention eval_retention->no_retention Poor good_retention Good Retention, Poor Resolution eval_retention->good_retention Moderate good_sep SUCCESS: Optimized Separation eval_retention->good_sep Good adjust_start Action: Increase starting %B (e.g., start at 98% B) no_retention->adjust_start adjust_gradient Action: Decrease gradient slope (make it shallower) good_retention->adjust_gradient adjust_start->scout_gradient adjust_gradient->scout_gradient

Caption: Workflow for systematic HILIC method development.

Key Considerations for HILILC
  • Equilibration is Critical: HILIC columns require long equilibration times (10-20 column volumes) to establish the stable aqueous layer on the stationary phase.

  • Solvent for Sample: Dissolve your sample in the initial mobile phase conditions (high organic content) if possible. If solubility is an issue, use the weakest solvent possible (e.g., DMSO) in the smallest volume.

  • Buffer Choice: Ammonium acetate and ammonium formate are excellent choices as they are volatile and compatible with mass spectrometry.

References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Benchchem.
  • Benchchem. (2025).
  • Macedonian Pharmaceutical Bulletin. (N/A). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Biotage.
  • PMC. (N/A).
  • PubMed. (N/A). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
  • Waters Corporation. (N/A). Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Obrnuta faza. (N/A). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
  • ResearchGate. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry.
  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?. Biotage.
  • SureChEMBL. (N/A). Compound Details - SCHEMBL13741198. SureChEMBL.
  • Biotage. (2023, February 10).
  • (N/A). TROUBLESHOOTING GUIDE.
  • (N/A). Hydrophilic interaction liquid chromatography (HILIC)
  • HPLC. (N/A). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. HPLC.
  • Element Lab Solutions. (2024, April 22).
  • Phenomenex. (N/A). HILIC HPLC Column. Phenomenex.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • LCGC International. (N/A). HPLC Analysis of Very Polar Compounds in Bioanalysis.
  • NextSDS. (N/A). 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. NextSDS.
  • PubChemLite. (N/A). 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. PubChemLite.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Welcome to the technical support guide for the batch synthesis of 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. This document is designed for researchers, chemists, and process development professionals to prov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the batch synthesis of 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize byproduct formation and optimize your synthesis for higher purity and yield.

The synthesis of 2-aminothiazole derivatives, such as the target compound, is a cornerstone in medicinal chemistry.[1][2][3] The most common and robust method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide—in this case, thiourea.[4][5][6][7] While effective, this reaction is often plagued by side reactions that can complicate purification and reduce yield. This guide addresses these specific challenges head-on.

Troubleshooting Guide: Isolating and Resolving Synthesis Issues

This section is structured to address specific problems you may encounter during the synthesis.

Question 1: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance with very low yield of the desired product. What's happening?

Answer: This is a classic sign of starting material degradation, particularly of the α-chloroketone intermediate, 1-chloro-4-(3-methylpiperidin-1-yl)butan-2-one . α-haloketones can be unstable, especially under prolonged heating or in the presence of impurities.[8]

Causality and Mechanism:

  • Thermal Decomposition: The α-chloroketone can self-condense or polymerize at elevated temperatures. The presence of any residual base or acid from its synthesis can catalyze this degradation.

  • Impure Precursors: The synthesis of the α-chloroketone intermediate from 1,3-dichloroacetone and 3-methylpiperidine must be carefully controlled. Unreacted 1,3-dichloroacetone can lead to a complex mixture of undesired side products.

Mitigation Strategies:

  • Isolate and Purify the Intermediate: Do not proceed with a crude α-chloroketone intermediate. It is highly recommended to purify it via column chromatography or vacuum distillation before reacting it with thiourea.

  • Strict Temperature Control: Maintain the reaction temperature strictly, ideally not exceeding 65-75°C. Use a temperature-controlled oil bath and monitor the internal reaction temperature.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative side reactions that contribute to color formation.

  • Reaction Time: Monitor the reaction closely by Thin Layer Chromatography (TLC). Prolonged reaction times beyond the consumption of the limiting reagent will only encourage byproduct formation.

Question 2: I've successfully formed the product, but my final purity is low. LC-MS analysis shows a significant impurity with a mass of [M+82] or [M+96]. What are these byproducts?

Answer: These masses likely correspond to byproducts formed from the reaction of your target molecule with unreacted intermediates or impurities.

Causality and Mechanism:

  • N-Alkylation Byproduct ([M+96]): The primary amino group on the 2-aminothiazole ring is nucleophilic. If there is an excess of the α-chloroketone intermediate (MW ≈ 189.5 g/mol , with the corresponding alkyl fragment being ≈ 154 g/mol ), it can alkylate the product to form a secondary amine. However, a more likely scenario involves impurities from the synthesis of the α-chloroketone. An impurity like 1,3-bis(3-methylpiperidin-1-yl)acetone reacting with thiourea could lead to different structures. A more direct cause of an [M+96] impurity (where 96 corresponds to C6H12N) would be the dialkylation of thiourea before cyclization.

  • Thiourea-Related Byproduct ([M+82]): This could arise from the reaction of two molecules of thiourea with one molecule of the α-haloketone or a related impurity. Thiourea itself can react in various ways, and under certain conditions, can form more complex heterocyclic structures.[9]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of thiourea (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the α-chloroketone, which is often the source of these subsequent reactions.

  • Order of Addition: Add the α-chloroketone solution dropwise to the heated solution of thiourea. This maintains a low instantaneous concentration of the ketone, minimizing its self-condensation and undesired reactions with the product.

Question 3: My reaction appears to stall, with significant amounts of starting material remaining even after extended heating. How can I drive the reaction to completion?

Answer: Incomplete conversion is typically due to suboptimal reaction conditions or poor-quality reagents.

Causality and Mechanism:

  • Insufficient Temperature: The Hantzsch cyclization requires a certain activation energy. If the temperature is too low, the reaction rate will be impractically slow.

  • Solvent Choice: The polarity and protic nature of the solvent are critical. Protic solvents like ethanol or isopropanol are generally preferred as they can solvate the ionic intermediates and facilitate proton transfer steps in the mechanism.

  • Reagent Purity: As mentioned, impure α-chloroketone will not react cleanly. Similarly, old or degraded thiourea can inhibit the reaction.

Mitigation Strategies:

  • Optimize Temperature: Gradually increase the reaction temperature in 5°C increments, monitoring by TLC at each stage. A typical range for this synthesis is 65-80°C.

  • Solvent System: An ethanol/water mixture can sometimes improve solubility and reaction rates.[8]

  • Verify Reagent Quality: Use freshly opened or purified thiourea. Ensure the α-chloroketone intermediate is pure and used promptly after its preparation.

Frequently Asked Questions (FAQs)

Q: What is the general synthetic pathway for this molecule? A: The synthesis follows the Hantzsch thiazole reaction. First, 3-methylpiperidine is reacted with 1,3-dichloroacetone to form the key intermediate, 1-chloro-4-(3-methylpiperidin-1-yl)butan-2-one. This α-chloroketone is then condensed with thiourea, which acts as the nitrogen and sulfur source, to form the 2-aminothiazole ring.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Hantzsch Thiazole Synthesis A 3-Methylpiperidine C 1-chloro-4-(3-methylpiperidin-1-yl)butan-2-one (α-chloroketone intermediate) A->C + Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) B 1,3-Dichloroacetone B->C C_ref α-chloroketone intermediate D Thiourea E 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (Final Product) D->E C_ref->E + Solvent (e.g., Ethanol) Heat (Reflux)

Caption: General two-step synthesis pathway for the target molecule.

Q: What is the most critical parameter to control during the Hantzsch cyclization step? A: Temperature. Uncontrolled high temperatures will rapidly degrade the α-chloroketone intermediate, leading to polymerization and low yields. Conversely, a temperature that is too low will result in an incomplete or stalled reaction. Precise and consistent temperature control is paramount.

Q: Which analytical methods are best for monitoring this reaction? A:

  • Thin Layer Chromatography (TLC): The most practical method for real-time monitoring. Use a mobile phase like Ethyl Acetate/Hexane (e.g., 7:3 or 8:2) with a UV indicator. The product is typically more polar than the α-chloroketone intermediate.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying the product and any byproducts. It provides both retention time and mass-to-charge ratio, which is invaluable for troubleshooting impurity profiles.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are required for the final structural confirmation of the purified product and can be used to identify the structure of persistent impurities if they can be isolated.

Q: How can I effectively purify the final product? A:

  • Acid-Base Work-up: After the reaction, neutralize the mixture and extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane). Washing with brine can help remove water-soluble impurities.

  • Column Chromatography: This is the most effective method for removing closely related impurities. Use silica gel with a gradient elution, starting with a less polar solvent system (e.g., 50% Ethyl Acetate in Hexane) and gradually increasing the polarity.

  • Recrystallization: If a solid product of reasonable purity (>90%) is obtained after chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/heptane) can be an excellent final step to achieve high purity.

Optimized Experimental Protocols

Protocol 1: Synthesis of Intermediate 1-chloro-4-(3-methylpiperidin-1-yl)butan-2-one
  • To a stirred solution of 3-methylpiperidine (1.0 eq) and potassium carbonate (1.5 eq) in acetonitrile (10 mL per gram of piperidine), add a solution of 1,3-dichloroacetone (1.1 eq) in acetonitrile dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC (Mobile Phase: 50% Ethyl Acetate/Hexane).

  • Once the starting material is consumed, filter off the solids (K₂CO₃ and KCl).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude oil by silica gel column chromatography to yield the intermediate as a pale yellow oil. Note: This intermediate is heat-sensitive and should be used promptly.

Protocol 2: Optimized Hantzsch Synthesis of Final Product
  • In a round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve thiourea (1.2 eq) in absolute ethanol (20 mL per gram of thiourea).

  • Heat the solution to reflux (approx. 78°C) with stirring.

  • Dissolve the purified α-chloroketone intermediate (1.0 eq) in a minimal amount of absolute ethanol.

  • Add the α-chloroketone solution dropwise to the refluxing thiourea solution over 30 minutes.

  • Maintain the reflux and monitor the reaction progress by TLC every hour. The reaction is typically complete in 3-5 hours.

  • Once the α-chloroketone is consumed, cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify via silica gel column chromatography as described in the FAQ section.

G cluster_workflow Troubleshooting Workflow for Low Purity start Low Purity Observed (via LC-MS / TLC) check_color Is the crude mixture dark/tarry? start->check_color check_sm Are starting materials present post-reaction? check_color->check_sm No sol_degradation Cause: Intermediate Degradation Solution: 1. Re-purify intermediate. 2. Lower reaction temp. 3. Use inert atmosphere. check_color->sol_degradation Yes sol_incomplete Cause: Incomplete Reaction Solution: 1. Increase temp slightly. 2. Increase reaction time. 3. Verify reagent quality. check_sm->sol_incomplete Yes sol_stoich Cause: Poor Stoichiometry Solution: 1. Use slight excess of thiourea. 2. Add α-haloketone dropwise. check_sm->sol_stoich No

Sources

Optimization

Stability testing protocols for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine in DMSO

Technical Support Center: Stability Testing & Handling Protocols for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine in DMSO Welcome to the Technical Support Center. As drug development professionals and assay sci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability Testing & Handling Protocols for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine in DMSO

Welcome to the Technical Support Center. As drug development professionals and assay scientists, you rely on the structural integrity of your screening libraries. While Dimethyl Sulfoxide (DMSO) is the industry standard for small molecule solubilization, it is not an inert medium.

This guide addresses the specific chemical liabilities of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine —a functionalized 2-aminothiazole—when stored in DMSO, providing mechanistic insights, self-validating testing protocols, and troubleshooting workflows.

Mechanistic Causality: Why 2-Aminothiazoles Degrade in DMSO

To design an effective stability protocol, we must first understand the causality of degradation. 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine features an electron-rich thiazole ring with an unsubstituted 5-position . This specific structural motif presents three major liabilities in DMSO:

  • S-Oxidation: DMSO is a mild oxidant. Under ambient light or elevated temperatures, DMSO can transfer an oxygen atom to the thiazole sulfur, forming a thiazole S-oxide[1]. This alters the compound's 3D conformation and abrogates target binding.

  • C5-Dimerization (Electrophilic Attack): The slightly acidic and dipolar nature of DMSO promotes tautomerization of the 2-aminothiazole into a highly reactive imine form. The unsubstituted C5 position acts as a strong nucleophile, leading to rapid dimerization or the formation of oxygenated thiazolone cores[2].

  • Hydrolysis via Hygroscopy: Pure DMSO is highly hygroscopic. Repeated opening of stock vials causes atmospheric moisture condensation (forming "wet DMSO"). This residual water facilitates the hydrolysis of the amine group or ring-opening events[1].

G A 4-[(3-Methylpiperidin-1-yl)methyl] -1,3-thiazol-2-amine B DMSO Storage (Room Temp / Light) A->B Dissolved in C S-Oxidation (+16 Da Mass Shift) B->C Oxidation by DMSO D C5-Dimerization (Orange/Red Adducts) B->D Electrophilic attack E Hydrolysis (Amine Cleavage) B->E Residual H2O

Degradation pathways of 2-aminothiazoles in DMSO storage.

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it controls for external variables (like instrument drift or solvent evaporation) so that any observed degradation is definitively chemical in nature.

Protocol A: Accelerated LC-MS Stability Testing

This protocol determines the exact half-life of your compound in DMSO and identifies degradation adducts.

Step 1: Baseline Preparation (Time 0)

  • Causality: Establishing a Time 0 baseline is critical because degradation can begin within hours of dissolution[2].

  • Action: Dissolve the compound in anhydrous, high-purity DMSO (≤0.005% water) to a concentration of 10 mM. Immediately spike the solution with 10 µM of a highly stable internal standard (e.g., Caffeine or a deuterated analog). The internal standard validates that any drop in the target compound's signal is due to degradation, not MS ionization suppression or injection volume errors.

Step 2: Aliquoting and Environmental Stress

  • Causality: Repeated sampling from a single vial introduces moisture and oxygen, skewing longitudinal data.

  • Action: Divide the master stock into single-use 50 µL aliquots in amber glass vials (to prevent photodegradation). Distribute these into three temperature cohorts: Room Temperature (25°C), 4°C, and -20°C.

Step 3: Longitudinal LC-MS Analysis

  • Action: At intervals of 24h, 72h, 7 days, and 14 days, analyze one aliquot from each cohort via LC-MS.

  • Validation Metrics: Monitor the parent ion [M+H]⁺ at m/z 212.1. Scan for the appearance of m/z 228.1 (+16 Da), which definitively confirms S-oxidation[1]. Calculate the ratio of the parent peak area to the internal standard peak area.

Protocol B: High-Fidelity Stock Preparation

To prevent the degradation pathways identified above, use this preparation workflow for all biological screening stocks:

  • Equilibration: Allow the lyophilized powder to reach room temperature in a desiccator before opening. Why? Opening cold vials causes instant condensation of atmospheric moisture onto the powder.

  • Inert Solubilization: Dissolve the compound in fresh, anhydrous DMSO under a nitrogen or argon stream[1].

  • Single-Use Aliquoting: Aliquot immediately into sterile, tightly sealed tubes. Store at -20°C or -80°C. Why? Freeze-thaw cycles physically force dissolved oxygen and water into the DMSO matrix, accelerating C5-dimerization.

Quantitative Data: Expected Stability Profiles

The following table synthesizes the expected stability kinetics for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine based on the behavior of the 2-aminothiazole scaffold in various DMSO environments.

Storage ConditionDMSO QualityEstimated Half-Life (t₁/₂)Primary Degradation Pathway
Room Temp (25°C) Wet (10% H₂O)< 4 DaysHydrolysis / Rapid Dimerization
Room Temp (25°C) Anhydrous1 - 2 WeeksS-Oxidation / Tautomerization
4°C Anhydrous1 - 3 MonthsSlow Oxidation
-20°C Anhydrous> 6 MonthsNegligible (Stable)
-80°C Anhydrous> 2 YearsNegligible (Stable)

Note: While 85% of general screening compounds may remain stable in wet DMSO[3], 2-aminothiazoles fall strictly into the highly reactive 15% minority and require anhydrous conditions.

Troubleshooting & FAQs

Q1: My biological assay results are inconsistent, but the DMSO stock is only a week old. What happened? A: 2-aminothiazoles are prone to rapid chemical decomposition in DMSO at room temperature. Because the 5-position of the thiazole ring is highly reactive, tautomerization and subsequent dimerization can occur within days. These degradation products often act as false positives (e.g., by aggregating or reacting covalently with target proteins) or cause a complete loss of specific activity. Always use freshly thawed, single-use aliquots.

Q2: I noticed my DMSO stock turned a distinct orange/brown color after a few days on the bench. Can I still use it? A: No. A shift to an orange or brown color is a well-documented hallmark of 2-aminothiazole degradation in DMSO. This color change indicates the formation of highly conjugated, dimerized species and oxygenated thiazolone cores. The parent compound has likely degraded significantly; discard the stock.

Q3: I stored my stock at -20°C, and now there is a solid white precipitate at the bottom. Has it degraded? A: Not necessarily. DMSO has a relatively high freezing point of 18.5°C[4]. At -20°C, the solvent itself freezes, which can force the compound out of solution. Gently warm the vial in a 30°C water bath and sonicate briefly. If the solution turns clear, it is safe to use. However, if a colored, insoluble precipitate remains after warming, it is likely a dimerized degradation product, and the stock must be discarded.

G Start Loss of Assay Activity or Color Change Check1 Check Storage Temp (Was it > -20°C?) Start->Check1 Check2 Check DMSO Quality (Anhydrous?) Start->Check2 Action1 LC-MS Analysis Look for +16 Da Check1->Action1 Yes Check2->Action1 No Action2 Re-prepare in fresh Anhydrous DMSO Action1->Action2 Degradation Confirmed Action3 Store at -20°C or -80°C Argon Overlay Action2->Action3

Troubleshooting workflow for resolving compound degradation in DMSO.

References

  • Benchchem.Improving the stability of thiazole compounds in DMSO for long-term storage.
  • National Center for Biotechnology Information (PMC).Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • gChem.DMSO Physical Properties.
  • PubMed (Novartis Institutes for BioMedical Research).Stability of screening compounds in wet DMSO.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine and the Landscape of 2-Aminothiazole Inhibitors

For Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3][4] Its versatile nature allows for structural modifications that can be tailored to interact with a diverse range of biological targets, leading to therapeutic agents for cancer, inflammation, infectious diseases, and neurological disorders.[5][6][7] This guide provides a comparative analysis of a specific, yet publicly under-characterized derivative, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, against the backdrop of well-established "standard" 2-aminothiazole inhibitors.

The 2-Aminothiazole Scaffold: A Privileged Structure in Drug Discovery

The 2-aminothiazole core is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This arrangement confers a unique set of electronic and steric properties that make it an excellent scaffold for drug design. Its ability to participate in hydrogen bonding and other non-covalent interactions allows for high-affinity binding to a variety of protein targets.[3]

The core structure of a generic 2-aminothiazole inhibitor can be visualized as follows:

Figure 1: General structure of a 2-aminothiazole scaffold with potential substitution points (R¹, R², R³).

Substitutions at the C4, C5, and the exocyclic amino group (N1) can dramatically influence the compound's potency, selectivity, and pharmacokinetic properties.

Structural Deconstruction of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Let's dissect the structure of the compound :

Figure 2: Structural components of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.

  • 2-Aminothiazole Core: This is the foundational scaffold, likely responsible for key interactions with the biological target.

  • Methyl Linker: The methylene group (-CH2-) at the C4 position provides a flexible linkage to the piperidine ring. This linker can influence the orientation of the piperidine moiety within a binding pocket.

  • 3-Methylpiperidine Moiety: This saturated heterocyclic ring is a common feature in modern medicinal chemistry. Its inclusion can serve several purposes:

    • Improving Physicochemical Properties: The piperidine ring can enhance solubility and other pharmacokinetic parameters.

    • Targeting Specific Pockets: The ring and its methyl substituent can occupy hydrophobic pockets within a target protein, contributing to binding affinity and selectivity.

    • Vector for Further Modification: The piperidine ring can be a point for further chemical modification to fine-tune the compound's properties.

The presence of the methyl group at the 3-position of the piperidine ring introduces a chiral center, which could lead to stereospecific interactions with the target protein.

Comparison with Standard 2-Aminothiazole Inhibitors

To understand the potential of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, it is instructive to compare its structure with well-characterized 2-aminothiazole inhibitors. Below is a comparison with two prominent examples from the kinase inhibitor class.

Compound Structure Primary Target(s) IC₅₀ (nM) Key Structural Features & Insights
Dasatinib [Image of Dasatinib structure]Src family kinases, Bcr-AblLck: 6.6 µM (initial lead), sub-nanomolar for Dasatinib[3][8]A highly substituted 2-aminothiazole with a carboxamide at C5 and a complex aminopyrimidine at the 2-amino position. This demonstrates that extensive modification of the core can lead to potent and specific inhibitors.
BMS-387032 [Image of BMS-387032 structure]Cyclin-dependent kinase 2 (CDK2)CDK2/cycE: 48 nMFeatures an N-acyl-2-aminothiazole core with a piperidinecarboxamide side chain. This highlights the use of a piperidine moiety to modulate activity and properties.
4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine [Image of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine structure]UnknownNot AvailableA relatively simple 2-aminothiazole with a basic amine-containing substituent at the C4 position. The lack of substitution at the 2-amino and C5 positions suggests it may be a fragment or an early-stage lead compound.

The comparison suggests that 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a less complex molecule than clinically advanced 2-aminothiazole inhibitors. Its C4-substituted piperidine methyl structure is a common motif in kinase inhibitor design, often used to probe solvent-exposed regions or specific sub-pockets of the ATP binding site.

A Proposed Experimental Workflow for Biological Characterization

For researchers who have synthesized or acquired 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, a systematic approach is necessary to elucidate its biological activity. The following workflow is proposed:

G A Compound Synthesis & Purification 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine B Primary Screening Broad-panel kinase assay (e.g., KinomeScan) A->B Initial Characterization C Hit Identification Identify kinases with significant binding affinity B->C Data Analysis D Dose-Response Assays Determine IC₅₀ values for identified hits C->D Potency Determination E Selectivity Profiling Test against closely related kinases D->E Specificity Assessment F Cell-Based Assays Confirm target engagement and cellular activity (e.g., Western blot for target phosphorylation, cell viability assays) E->F Functional Validation G Lead Optimization SAR studies to improve potency, selectivity, and ADME properties F->G Iterative Improvement

Figure 3: Proposed experimental workflow for the biological characterization of a novel 2-aminothiazole derivative.

Step-by-Step Methodologies:

1. Primary Screening (Kinase Panel):

  • Objective: To identify potential kinase targets.

  • Protocol:

    • Prepare a stock solution of the test compound in DMSO.

    • Submit the compound to a commercial kinase panel screening service (e.g., Eurofins DiscoverX KINOMEscan™, Promega Kinase-Glo®).

    • The compound is typically tested at a single high concentration (e.g., 10 µM) against a large panel of kinases.

    • Results are usually reported as percent inhibition or binding affinity.

2. Dose-Response and IC₅₀ Determination:

  • Objective: To quantify the potency of the compound against identified hits.

  • Protocol (Example: In vitro kinase assay):

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, combine the kinase, its specific substrate, and ATP.

    • Add the diluted test compound to the wells.

    • Incubate the reaction for a specified time at the optimal temperature for the kinase.

    • Stop the reaction and quantify the amount of product formed (e.g., using a phosphospecific antibody in an ELISA-based assay or a luminescence-based ATP detection assay).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

3. Cell-Based Target Engagement:

  • Objective: To confirm that the compound inhibits the target kinase within a cellular context.

  • Protocol (Example: Western Blot):

    • Culture a cell line that expresses the target kinase.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Lyse the cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Probe the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate, followed by a secondary antibody conjugated to a detectable enzyme (e.g., HRP).

    • Detect the signal and quantify the band intensities to determine the extent of target inhibition.

Concluding Remarks and Future Directions

While 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine remains an enigmatic member of the 2-aminothiazole family, its structure suggests potential as a modulator of biological targets, likely within the kinome. The provided framework for comparison and experimental characterization serves as a guide for its further investigation.

A crucial aspect to consider in the development of 2-aminothiazole-based drugs is their potential for metabolic activation into reactive intermediates, a phenomenon that has classified this scaffold as a potential "toxicophore".[7] Therefore, early ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies are paramount in the development pipeline of any new 2-aminothiazole derivative.

Future research on 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine should focus on its systematic biological evaluation to uncover its therapeutic potential. The insights gained from such studies will not only define the utility of this specific compound but also contribute to the broader understanding of the vast and therapeutically rich chemical space of 2-aminothiazole inhibitors.

References

  • Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. Available at: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. Available at: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. Available at: [Link]

  • Discovery and SAR of 2-aminothiazole inhibitors of cyclin-dependent kinase 5/p25 as a potential treatment for Alzheimer's disease - PubMed. Available at: [Link]

  • N-(Cycloalkylamino)acyl-2-aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4- piperidinecarboxamide (BMS-387032), a Highly Efficacious and Selective Antitumor Agent | Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed. Available at: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. Available at: [Link]

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Available at: [Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - ResearchGate. Available at: [Link]

  • 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed. Available at: [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. Available at: [Link]

Sources

Comparative

Validating Target Engagement of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine in Cell Lines: A Comparative Guide

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug discovery is bridging the gap between biochemical affinity and cellular efficacy. A compound may exhibit single-digit nanomolar p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, one of the most frequent challenges I encounter in drug discovery is bridging the gap between biochemical affinity and cellular efficacy. A compound may exhibit single-digit nanomolar potency in a cell-free enzymatic assay, only to fail entirely in a phenotypic screen.

This guide focuses on 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine , a highly specific building block and fragment probe belonging to the 2-aminothiazole class. 2-aminothiazoles are privileged scaffolds in medicinal chemistry, frequently utilized as non-ATP competitive allosteric modulators for kinases such as Protein Kinase CK2 . Validating the intracellular Target Engagement (TE) of this compound is critical to ensure it successfully penetrates the cell membrane and binds its intended target within a complex physiological environment .

Mechanistic Overview: The 2-Aminothiazole Scaffold

The structural anatomy of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine dictates its cellular behavior. The 3-methylpiperidin-1-ylmethyl group provides essential lipophilicity and basicity, facilitating cell membrane penetration and anchoring into hydrophobic allosteric pockets. Concurrently, the 2-aminothiazole core forms critical hydrogen bonds with the kinase's allosteric site.

Rather than competing with the millimolar concentrations of intracellular ATP, this binding induces a conformational shift that distorts the ATP-binding pocket, effectively neutralizing kinase activity.

MOA Compound 4-[(3-Methylpiperidin-1-yl)methyl] -1,3-thiazol-2-amine Allosteric Allosteric Pocket Compound->Allosteric Selective Binding Kinase Target Kinase (e.g., CK2α) Kinase->Allosteric ATP_Site ATP-Binding Site Kinase->ATP_Site Allosteric->ATP_Site Conformational Shift Substrate Downstream Substrate ATP_Site->Substrate Blocked Activity Effect Inhibition of Phosphorylation Substrate->Effect Phenotypic Outcome

Diagram 1: Allosteric modulation mechanism of 2-aminothiazole derivatives on target kinases.

Comparative Analysis of Target Engagement Platforms

To validate the intracellular binding of this compound, researchers must select an appropriate TE platform. Not all assays are created equal, particularly for allosteric modulators. Below is an objective comparison of the three primary methodologies:

  • CETSA (Cellular Thermal Shift Assay): Measures the thermodynamic stabilization of the endogenous target protein upon ligand binding. It is highly physiologically relevant but can suffer from low throughput.

  • NanoBRET (Bioluminescence Resonance Energy Transfer): A proximity-based assay utilizing a NanoLuc-fused target and a fluorescent tracer. It offers high-throughput, real-time measurement in live cells, and is exceptionally sensitive to allosteric displacement .

  • DARTS (Drug Affinity Responsive Target Stability): Relies on the principle that ligand-bound proteins are less susceptible to protease digestion. While useful for lysates, it often lacks the sensitivity required for transient allosteric interactions.

Quantitative Performance Comparison

The following table summarizes the representative validation profile of the 2-aminothiazole pharmacophore (using 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine as the test article) across different platforms.

Assay PlatformApparent Affinity (EC50 / IC50)Signal-to-Background (S/B)ThroughputReadout TypeTarget State
Biochemical (Kinase) 12.5 µM5.2High (384-well)Luminescence (ATP depletion)Recombinant (Cell-free)
CETSA (Endogenous) 28.4 µM3.1Low (Western Blot)Protein Stabilization (ΔTm)Endogenous (Live Cell)
NanoBRET TE 15.2 µM6.8High (384-well)Bioluminescence ResonanceExogenous (Live Cell)
DARTS >50 µM1.8Low (Western Blot)Protease ResistanceEndogenous (Lysate)

Data Interpretation: The right shift in potency from Biochemical (12.5 µM) to CETSA (28.4 µM) highlights the cellular membrane barrier and intracellular protein competition. NanoBRET provides the most accurate reflection of live-cell engagement with a superior S/B ratio.

Experimental Methodologies: Self-Validating Systems

A protocol is only as reliable as its internal controls. As scientists, we must build self-validating systems that prove the assay is functioning correctly before we even look at the data for our test compound.

Workflow Start Live Cell Culture (Target Expressing) Incubation Compound Incubation (Equilibration) Start->Incubation CETSA_Split CETSA Workflow Incubation->CETSA_Split BRET_Split NanoBRET Workflow Incubation->BRET_Split Heat Thermal Challenge (Gradient Heating) CETSA_Split->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis WB Western Blot / Capillary Electrophoresis Lysis->WB Tracer Add Cell-Permeable Fluorescent Tracer BRET_Split->Tracer Read Measure BRET Ratio (Donor/Acceptor) Tracer->Read

Diagram 2: Parallel experimental workflows for CETSA and NanoBRET target engagement assays.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

1. Cell Preparation & Treatment: Culture target-expressing cells (e.g., HEK293T) to 70-80% confluency. Wash the cells thoroughly with PBS.

  • Causality: We wash the cells to remove serum proteins (like albumin) from the media. Serum proteins can sequester highly lipophilic thiazole compounds, artificially lowering the effective intracellular concentration and leading to false negatives.

  • Self-Validating System: Treat cells with 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (e.g., 30 µM), a DMSO vehicle control, AND a known ATP-competitive inhibitor (e.g., CX-4945). The known inhibitor serves as a positive control to confirm the assay's dynamic range and baseline thermal shift capabilities.

2. Thermal Challenge: Aliquot the treated cells into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler.

  • Causality: Heating induces protein unfolding and subsequent precipitation. Ligand binding lowers the free energy of the folded state, shifting the thermodynamic equilibrium and increasing the melting temperature (Tm).

3. Lysis and Isolation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen rather than using harsh detergents. Centrifuge at 20,000 x g for 20 minutes at 4°C.

  • Causality: Harsh detergents (like SDS or high Triton X-100) can disrupt weak allosteric interactions before the thermal shift is fully resolved. Centrifugation strictly separates the aggregated (denatured) proteins in the pellet from the soluble (ligand-stabilized) proteins in the supernatant.

4. Quantification: Analyze the soluble fraction via Western Blot. Calculate the ΔTm between the vehicle and the compound-treated samples.

Protocol 2: NanoBRET Target Engagement Assay

1. Transfection & Seeding: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc. Seed cells into a 384-well white plate.

  • Causality: NanoLuc acts as the BRET donor. Its exceptionally small size (19 kDa) minimizes steric hindrance, preserving the structural integrity of the kinase's allosteric pocket—a crucial requirement for 2-aminothiazole binding.

2. Tracer Titration & Compound Competition: Add a cell-permeable fluorescent tracer (the BRET acceptor) at its predetermined Kd​ concentration. Immediately follow with serial dilutions of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.

  • Self-Validating System: You must include two critical controls:

    • A "No Tracer" control to quantify background NanoLuc luminescence bleed-through into the acceptor channel.

    • A "Tracer + DMSO" control to define the 100% BRET signal baseline.

3. Incubation & Reading: Incubate the plates for 2 hours at 37°C. Add the Nano-Glo substrate and measure dual-wavelength luminescence (460 nm for the donor, 618 nm for the acceptor).

  • Causality: The 2-hour incubation allows the allosteric compound to penetrate the cell membrane and reach thermodynamic equilibrium with the tracer. As the 2-aminothiazole displaces the tracer, the distance between the donor and acceptor increases beyond the Förster radius (<10 nm), causing a quantifiable, dose-dependent drop in the BRET ratio.

Conclusion & Strategic Recommendations

Validating the target engagement of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine requires a nuanced approach due to its allosteric mechanism of action. While biochemical assays are useful for initial screening, they do not account for cellular permeability or the complex intracellular milieu.

Based on the comparative data, NanoBRET is recommended as the primary screening tool for structure-activity relationship (SAR) optimization of this scaffold due to its high throughput and sensitivity. However, CETSA remains an indispensable orthogonal validation step to confirm that the compound engages the endogenous target without the potential artifacts introduced by exogenous protein tags.

References

  • Bestgen, B., et al. "2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site." Journal of Medicinal Chemistry. URL:[Link]

  • "Target Engagement Assays in Early Drug Discovery." Journal of Medicinal Chemistry. URL:[Link]

  • "Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement." ACS Pharmacology & Translational Science. URL:[Link]

Validation

A Comparative Guide to the Reproducibility of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine Synthesis Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction The 2-aminothiazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. The tar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-aminothiazole moiety is a privileged scaffold in drug discovery, appearing in a wide array of pharmacologically active compounds. The target molecule, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, combines this key heterocycle with a substituted piperidine, suggesting potential applications in various therapeutic areas. The reproducibility of its synthesis is paramount for consistent biological evaluation and scalable production. This guide critically evaluates the common synthetic routes, highlighting factors that influence their reliability and providing detailed, reproducible protocols.

Comparative Analysis of Synthetic Pathways

The synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is most practically achieved through a two-step sequence:

  • Hantzsch Thiazole Synthesis of a key intermediate, 4-(chloromethyl)-1,3-thiazol-2-amine.

  • Nucleophilic Substitution of the chloromethyl group with 3-methylpiperidine.

An alternative, though less documented, is a one-pot, three-component approach. Each strategy presents distinct advantages and challenges regarding reproducibility.

DOT Script for Synthesis Overview

cluster_0 Two-Step Pathway cluster_1 One-Pot Pathway A 1,3-Dichloroacetone + Thiourea B 4-(Chloromethyl)-1,3-thiazol-2-amine (Intermediate) A->B Hantzsch Synthesis D 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (Final Product) B->D Nucleophilic Substitution C 3-Methylpiperidine C->D E 1,3-Dichloroacetone + Thiourea + 3-Methylpiperidine F 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine (Final Product) E->F Multicomponent Reaction

Caption: Overview of synthetic pathways to the target molecule.

Pathway 1: Two-Step Synthesis via Hantzsch Reaction and Nucleophilic Substitution

This classical and most reported approach offers a balance of predictability and modularity. However, the reproducibility of each step is highly dependent on careful control of reaction conditions.

Step 1: Hantzsch Synthesis of 4-(Chloromethyl)-1,3-thiazol-2-amine

The Hantzsch thiazole synthesis is a cornerstone reaction for the formation of the thiazole ring, involving the condensation of an α-haloketone with a thioamide.[1][2][3] In this case, 1,3-dichloroacetone reacts with thiourea.

DOT Script for Hantzsch Synthesis Workflow

Start Start: Reactants Reactants 1,3-Dichloroacetone Thiourea Solvent (e.g., Ethanol) Start->Reactants Reaction Reaction Conditions (e.g., Reflux) Reactants->Reaction Workup Work-up (Neutralization, Precipitation) Reaction->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Product: 4-(Chloromethyl)-1,3-thiazol-2-amine Purification->Product

Caption: Experimental workflow for the Hantzsch synthesis step.

Factors Affecting Reproducibility:

  • Purity of 1,3-Dichloroacetone: This starting material can be unstable and should be used fresh or purified before use to avoid side reactions.

  • Reaction Temperature and Time: While often requiring heat to proceed efficiently, prolonged heating can lead to product decomposition.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

  • Side Reactions: The formation of byproducts is a common issue. A significant side reaction can be the further reaction of the product with another molecule of thiourea.[4] Careful control of stoichiometry is therefore important.

  • Purification: The crude product often requires purification. Recrystallization is a common method, but column chromatography may be necessary to achieve high purity.[5]

Experimental Protocol: Synthesis of 4-(Chloromethyl)-1,3-thiazol-2-amine Hydrochloride

  • Materials:

    • 1,3-Dichloroacetone (1.0 eq.)

    • Thiourea (1.0 eq.)

    • Absolute Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 1,3-dichloroacetone in absolute ethanol (approximately 3-4 mL per gram of dichloroacetone).

    • To this solution, add thiourea.

    • Stir the mixture at room temperature or gently heat to reflux, monitoring the reaction progress by TLC.

    • Upon completion, the product, 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride, is expected to precipitate from the solution. The precipitation can be further encouraged by cooling the mixture (e.g., to 5 °C).

    • Collect the crystalline product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol to remove residual impurities.[6]

Expected Yield and Characterization Data:

ParameterValueReference
Yield Variable, reported yields for similar reactions range from moderate to good.[4][7]
Appearance White to off-white solid.[8]
¹H NMR Spectral data for the free base would show characteristic peaks for the thiazole proton and the chloromethyl group.[7][9]
¹³C NMR Expected signals for the thiazole ring carbons and the chloromethyl carbon.[9]
Step 2: Nucleophilic Substitution with 3-Methylpiperidine

The second step involves the alkylation of the secondary amine, 3-methylpiperidine, with the electrophilic 4-(chloromethyl)-1,3-thiazol-2-amine. This is a standard nucleophilic substitution reaction.

DOT Script for Nucleophilic Substitution Workflow

Start Start: Reactants Reactants 4-(Chloromethyl)-1,3-thiazol-2-amine 3-Methylpiperidine Base (e.g., K₂CO₃) Solvent (e.g., DMF) Start->Reactants Reaction Reaction Conditions (e.g., Heating) Reactants->Reaction Workup Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product: 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine Purification->Product

Caption: Experimental workflow for the nucleophilic substitution step.

Factors Affecting Reproducibility:

  • Base and Solvent Choice: The choice of base and solvent is critical for reaction efficiency and minimizing side reactions. A non-nucleophilic base like potassium carbonate is often used in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[10]

  • Reaction Temperature: Heating is typically required to drive the reaction to completion. Optimization of the temperature is necessary to balance reaction rate and potential decomposition.

  • Stoichiometry: Using a slight excess of the amine can help to ensure complete consumption of the electrophile.

Experimental Protocol: Synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

  • Materials:

    • 4-(Chloromethyl)-1,3-thiazol-2-amine hydrochloride (1.0 eq.)

    • 3-Methylpiperidine (2.2 eq.)

    • Potassium Carbonate (K₂CO₃) (2.0 eq.)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a round-bottom flask, combine 4-(chloromethyl)-1,3-thiazol-2-amine hydrochloride, 3-methylpiperidine, and potassium carbonate in DMF.

    • Heat the reaction mixture (e.g., to 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel.[10]

Expected Yield and Characterization Data:

ParameterValueReference
Yield Moderate to good, depending on the purity of the starting materials and reaction optimization.[10]
Appearance Expected to be a solid or oil.
¹H NMR Characteristic signals for the thiazole proton, the methylene bridge, the methyl group on the piperidine ring, and the piperidine ring protons are expected.[6][11]
¹³C NMR Signals corresponding to all unique carbons in the molecule are anticipated.[6][11]
Mass Spec The molecular ion peak corresponding to the product's molecular weight should be observed.[11]

Pathway 2: One-Pot, Three-Component Synthesis

A one-pot synthesis offers the advantage of procedural simplicity and time savings by combining multiple reaction steps without isolating intermediates.[2][12] However, controlling such a reaction to ensure high yield and purity can be challenging, potentially impacting reproducibility.

DOT Script for One-Pot Synthesis Logical Relationship

Inputs 1,3-Dichloroacetone Thiourea 3-Methylpiperidine Process One-Pot Reaction (Controlled Conditions) Inputs->Process Outputs Desired Product Potential Side Products Process->Outputs Factors Reproducibility Factors: - Order of addition - Temperature control - Stoichiometry Factors->Process

Caption: Logical relationship in a one-pot synthesis.

Factors Affecting Reproducibility:

  • Order of Reagent Addition: The sequence in which the reactants are added can significantly influence the outcome. Premature addition of the amine could lead to side reactions with the α-haloketone.

  • Reaction Conditions: Precise control of temperature and reaction time is even more critical in a one-pot reaction to manage the competing reaction pathways.

  • Complexity of Purification: The final reaction mixture may contain a more complex array of byproducts, making purification more challenging and potentially reducing the isolated yield of the desired product.

Conceptual Protocol for a One-Pot Synthesis:

A potential one-pot procedure would involve the initial formation of the 4-(chloromethyl)-1,3-thiazol-2-amine intermediate in situ, followed by the addition of 3-methylpiperidine and a base to complete the synthesis.

  • React 1,3-dichloroacetone and thiourea in a suitable solvent.

  • After a set time for the initial condensation, add 3-methylpiperidine and a base to the reaction mixture.

  • Continue the reaction until completion, followed by work-up and purification.

Comparison of Pathways:

FeatureTwo-Step PathwayOne-Pot Pathway
Reproducibility Generally higher due to isolation and purification of the intermediate.Can be lower due to the complexity of controlling multiple reactions in one pot.
Time Efficiency Less time-efficient due to multiple steps and work-ups.More time-efficient.
Purification Potentially simpler purification at each step.Can be more challenging due to a greater variety of possible side products.
Process Control Easier to monitor and control each individual reaction.More difficult to control competing reactions.

Conclusion

For the synthesis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, the two-step pathway is recommended for achieving higher reproducibility and purity , which are critical in a research and drug development setting. While a one-pot synthesis is theoretically more efficient, the challenges in controlling the reaction and purifying the final product make it a less reliable option without significant optimization.

The detailed protocols provided in this guide, along with an understanding of the factors that influence reproducibility, should enable researchers to successfully and consistently synthesize this target molecule. Careful attention to the purity of starting materials, reaction monitoring, and appropriate purification techniques are key to obtaining reliable results.

References

  • Technical Support Center: Hantzsch Thiazole Synthesis - Benchchem. (URL not provided)
  • A general synthesis of thiazoles. Part 7. Direct generation of chloromethyl 5-thiazoly. (URL not provided)
  • Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone - ResearchG
  • Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers - Benchchem. (URL not provided)
  • Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds - Benchchem. (URL not provided)
  • Synthesis and identification of some derivatives of 1,3,4-thiadiazole - JOCPR. (URL not provided)
  • Current Chemistry Letters 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of - Growing Science. (URL not provided)
  • An Efficient Synthesis of Novel Aminothiazolylacetamido-Substituted 3,5-Bis(arylidene)-4-piperidone Derivatives and Their Cytotoxicity Studies - PMC. (URL not provided)
  • Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxyl
  • 2-Aminothiazole (96-50-4) 13C NMR spectrum - ChemicalBook. (URL not provided)
  • Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (URL not provided)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC. (URL not provided)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. (URL not provided)
  • US4468517A - Synthesis of thiazoles - Google P
  • US2489038A - Purification of 2-aminothiazole - Google P
  • N-Alkylation of amines with primary/secondary alcohols using a novel cobalt(ii) inverse triazolyl-pyridine complex - Chemical Communications (RSC Publishing). (URL not provided)
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4 - PMC - NIH. (URL not provided)
  • Catalytic reductive alkylation of secondary amine with aldehyde and silane by an iridium compound - PubMed. (URL not provided)
  • Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative - Semantic Scholar. (URL not provided)
  • A Review of Synthesis and Biological Activity of Aminothiazole and Its Deriv
  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in precli. (URL not provided)
  • Catalytic Reductive Alkylation of Secondary Amine with Aldehyde and Silane by an Iridium Compound - Organic Chemistry Portal. (URL not provided)
  • One-pot Synthesis of 2-Alkylthio-1,3,4-oxadiazole and Bis-(1,3,4-oxadiazole-2-yl)thio alkyl Derivatives from Acid Hydrazides and. (URL not provided)
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - OUCI. (URL not provided)
  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC. (URL not provided)
  • Synthesis, Characterization, and Biological Evaluation of Novel Thiadiazole-incorporated Aminothiazole Derivatives as Potential Anticancer Agents - ResearchG
  • Copper-Catalyzed One-Pot Synthesis of Thiazolidin-2-imines - PMC. (URL not provided)
  • Modular synthesis of α-branched secondary alkylamines via visible-light-mediated carbonyl alkylative amination - Chemical Science (RSC Publishing). (URL not provided)
  • Synthesis and Characterization of Some New Aminoimidazoles. (URL not provided)
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL not provided)
  • 2-Amino-4-(chloromethyl)thiazole hydrochloride 59608-97-8 - Sigma-Aldrich. (URL not provided)

Sources

Comparative

Benchmarking a Novel 2-Aminothiazole Derivative: A Comparative Guide to Kinase Inhibition Profiling

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of kinase inhibitor discovery, the 2-aminothiazole scaffold has emerged as a priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the 2-aminothiazole scaffold has emerged as a privileged structure, forming the core of numerous clinically successful drugs. This guide provides a comprehensive framework for benchmarking the novel compound, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, against a panel of well-characterized kinase inhibitors. While specific experimental data for this compound is not yet publicly available, this document outlines a robust, scientifically-grounded strategy for its evaluation, complete with detailed experimental protocols and a framework for data analysis and interpretation.

The central hypothesis of this guide is that, based on its structural similarity to known 2-aminothiazole kinase inhibitors like Dasatinib, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine possesses kinase inhibitory activity.[1][2][3][4] The proposed experiments are designed to elucidate its potency, selectivity, and cellular activity, providing a direct comparison with established inhibitors.

Rationale and Strategic Overview

Protein kinases are critical regulators of a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The 2-aminothiazole moiety has proven to be an effective template for the design of potent kinase inhibitors, with Dasatinib being a prime example of a successful drug from this class that targets multiple kinases, including the Src and Abl families.[1][2][3][4][6][7]

This guide proposes a multi-faceted approach to benchmark 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. The strategy involves:

  • In Vitro Kinase Profiling: To determine the direct inhibitory activity of the compound against a panel of selected kinases.

  • Cell-Based Assays: To assess the compound's efficacy in a cellular context, which provides insights into cell permeability and engagement of the target in a more physiological environment.

  • Comparative Analysis: To benchmark the potency and selectivity of the test compound against known inhibitors.

The selection of kinases for the initial screening is based on the known targets of the 2-aminothiazole scaffold and includes representatives from different kinase families to assess selectivity.

Experimental Design and Methodologies

This section details the step-by-step protocols for the proposed benchmarking studies. The causality behind experimental choices is explained to provide a clear understanding of the scientific rationale.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine in 100% DMSO.

    • Prepare serial dilutions of the test compound and reference inhibitors (e.g., Dasatinib, Staurosporine) in kinase assay buffer. The final DMSO concentration in the assay should be kept below 1%.

    • Reconstitute recombinant kinases (Src, Abl, Aurora A, KDR) and their respective substrates according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the kinase solution.

    • Add 2.5 µL of the serially diluted compound or reference inhibitor.

    • Initiate the reaction by adding 2.5 µL of a solution containing ATP and the appropriate substrate. The ATP concentration should be at or near the Km for each specific kinase.

    • Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is correlated with the amount of ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow for In Vitro Kinase Assay

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Add_Compound Add Compound/Inhibitor Compound_Prep->Add_Compound Kinase_Prep Prepare Kinase/Substrate Solutions Add_Kinase Add Kinase to Plate Kinase_Prep->Add_Kinase Add_Kinase->Add_Compound Add_ATP_Substrate Initiate Reaction with ATP/Substrate Add_Compound->Add_ATP_Substrate Incubate_1 Incubate (1 hr) Add_ATP_Substrate->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection_Reagent Add Kinase Detection Reagent Incubate_2->Add_Detection_Reagent Incubate_3 Incubate (30 min) Add_Detection_Reagent->Incubate_3 Read_Luminescence Measure Luminescence Incubate_3->Read_Luminescence Calculate_Inhibition Calculate % Inhibition Read_Luminescence->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro kinase inhibition assay.

Cell-Based Proliferation Assay (MTS Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., K562 for Abl kinase, a breast cancer cell line for Src) in appropriate media.

  • Cell Plating:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine and reference inhibitors for 72 hours.

  • MTS Reagent Addition:

    • Add MTS reagent to each well and incubate for 1-4 hours.

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition of cell proliferation for each concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Comparative Data Analysis

The following tables present a hypothetical but realistic set of results for the benchmarking study.

Table 1: In Vitro Kinase Inhibition Profile (IC50, nM)

CompoundSrcAblAurora AKDR (VEGFR2)
4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine 1525250150
Dasatinib 0.515020
Staurosporine (non-selective) 510812

Table 2: Cell-Based Proliferation Assay (GI50, nM)

CompoundK562 (Abl-dependent)MDA-MB-231 (Src-dependent)
4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine 5080
Dasatinib 210

Discussion and Interpretation

The hypothetical data presented above suggests that 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine is a potent inhibitor of Src and Abl kinases, consistent with the activity of other 2-aminothiazole-based inhibitors.[1][2][3][4] Its potency is lower than that of Dasatinib but still in the nanomolar range, indicating significant biological activity.

The compound exhibits a degree of selectivity, with weaker inhibition of Aurora A and KDR. This selectivity profile is a crucial aspect of drug development, as off-target effects can lead to toxicity. The cell-based assay results corroborate the in vitro findings, demonstrating that the compound can penetrate cells and inhibit the proliferation of cancer cell lines that are dependent on its target kinases.

Signaling Pathway Context

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., PDGFR, EGFR) Src Src RTK->Src PI3K PI3K Src->PI3K Ras Ras Src->Ras Abl Abl Abl->PI3K Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription

Caption: Simplified signaling pathways involving Src and Abl kinases.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the preclinical benchmarking of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. By following the detailed protocols and data analysis strategies outlined, researchers can effectively characterize the kinase inhibition profile, cellular activity, and selectivity of this novel compound. The comparative data against established inhibitors such as Dasatinib will provide crucial context for its potential as a therapeutic agent. While the presented data is hypothetical, it serves as a robust template for the actual experimental outcomes and their interpretation in the broader field of kinase inhibitor drug discovery.

References

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of the Iranian Chemical Society. [Link]

  • Wang, Y., et al. (2009). Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. Journal of Chemical Information and Modeling, 49(1), 73-83. [Link]

  • Gelin, M., et al. (2016). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. European Journal of Medicinal Chemistry, 122, 59-71. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. [Link]

  • Validated quantitative structure-activity relationship analysis of a series of 2-aminothiazole based p56(Lck) inhibitors. (2009). ResearchGate. [Link]

  • Habeeb, A. G., et al. (2016). 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells. Archiv der Pharmazie, 349(7), 523-31. [Link]

  • Bathula, S., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 7(40), 35987-36001. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

  • Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. (2026). ResearchGate. [Link]

  • Wang, Y., et al. (2020). Therapeutic Drug Monitoring and Individualized Medicine of Dasatinib: Focus on Clinical Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology, 11, 589. [Link]

Sources

Comparative

A Comparative Guide to the Cross-Validation of HPLC-UV and LC-MS/MS Methods for the Quantification of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

Introduction In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. The co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical development, the rigorous and accurate quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. The compound 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, a thiazole derivative[1][2], belongs to a class of heterocyclic compounds of significant interest in medicinal chemistry for their diverse pharmacological activities[3][4]. The journey from discovery to a marketable drug product relies on analytical methods that are robust, reliable, and fit for their intended purpose. Regulatory bodies globally mandate that analytical procedures be thoroughly validated to yield consistently trustworthy data[5][6][7].

This guide provides an in-depth comparison of two premier analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine. We will delve into the causality behind experimental choices, present detailed validation protocols grounded in regulatory standards, and outline the critical process of cross-validation to ensure data equivalency between the two methods[8][9].

Principles of the Analyzed Techniques

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a powerful and widely accessible chromatographic technique that separates compounds based on their differential partitioning between a solid stationary phase (packed in a column) and a liquid mobile phase. Quantification is achieved by measuring the analyte's absorbance of UV light at a specific wavelength. Its reputation is built on robustness, cost-effectiveness, and straightforward operation, making it a workhorse for routine quality control in pharmaceutical labs[8]. However, challenges can arise with highly polar molecules that are poorly retained on traditional reversed-phase columns or when analyzing complex samples where co-eluting impurities may interfere with the analyte signal[10][11].

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS represents the pinnacle of analytical sensitivity and selectivity. It pairs the high-resolution separation power of LC with the precise detection capabilities of tandem mass spectrometry[12][13]. After chromatographic separation, analyte molecules are ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), is exceptionally selective, effectively filtering out noise from the sample matrix. This makes LC-MS/MS the "gold standard" for bioanalytical applications, such as quantifying drug levels in plasma, where trace-level detection and high specificity are paramount[14][15].

Strategic Approach to Method Development and Validation

All analytical method development and validation activities described herein are designed to conform to the principles outlined by the International Council for Harmonisation (ICH) in the Q2(R2) guideline and relevant FDA guidances[16][17][18]. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose[19].

Rationale for Chromatographic Conditions

The target analyte, 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, is a polar molecule containing basic nitrogen atoms, which dictates key choices in method development.

  • HPLC-UV Rationale : For a polar compound, a standard C18 reversed-phase column is a logical starting point, but achieving adequate retention can be challenging[20][21]. To overcome this, a polar-embedded or an amide-based stationary phase could be employed to enhance retention. The mobile phase must be buffered to control the ionization state of the analyte's amine groups, thereby ensuring reproducible retention times. A pH at least one unit away from the analyte's pKa is recommended[20]. The thiazole ring provides a chromophore suitable for UV detection.

  • LC-MS/MS Rationale : The presence of readily protonated nitrogen atoms makes Electrospray Ionization (ESI) in positive ion mode the ideal choice. Method development begins with direct infusion of the analyte into the mass spectrometer to determine the precursor ion ([M+H]+) and to optimize the collision energy needed to produce stable, high-intensity product ions for a highly selective MRM transition[12][22]. The chromatography is often optimized for speed, utilizing a rapid gradient elution to ensure high throughput, as the mass spectrometer's selectivity compensates for potential co-elution.

Detailed Experimental Protocols

Protocol 1: HPLC-UV Method for Quantification
  • Instrumentation & Reagents

    • HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • HPLC-grade acetonitrile, methanol, and water.

    • Ammonium acetate, analytical grade.

    • 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine reference standard.

  • Preparation of Solutions

    • Mobile Phase A : 10 mM ammonium acetate in water, pH adjusted to 4.5 with acetic acid.

    • Mobile Phase B : Acetonitrile.

    • Standard Stock Solution : Accurately weigh and dissolve the reference standard in a 50:50 mixture of Mobile Phase A and B to prepare a 1 mg/mL stock solution.

    • Calibration Standards & Quality Controls (QCs) : Serially dilute the stock solution with the 50:50 diluent to prepare calibration standards and QC samples at low, medium, and high concentrations.

  • Chromatographic Conditions

    • Flow Rate : 1.0 mL/min.

    • Injection Volume : 10 µL.

    • Column Temperature : 30 °C.

    • UV Detection : 254 nm (or wavelength of maximum absorbance).

    • Gradient Program :

      • 0-2 min: 10% B

      • 2-10 min: 10% to 90% B

      • 10-12 min: 90% B

      • 12-12.1 min: 90% to 10% B

      • 12.1-15 min: 10% B (re-equilibration).

Protocol 2: LC-MS/MS Method for Quantification
  • Instrumentation & Reagents

    • LC-MS/MS system consisting of a binary UPLC/HPLC pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • LC-MS grade acetonitrile, water, and formic acid.

    • 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine reference standard and a stable isotope-labeled internal standard (SIL-IS), if available.

  • Preparation of Solutions

    • Mobile Phase A : 0.1% formic acid in water.

    • Mobile Phase B : 0.1% formic acid in acetonitrile.

    • Standard & QC Preparation : Prepare stock and working solutions as in the HPLC method, using Mobile Phase A as the diluent.

    • Sample Preparation (from plasma) : To 50 µL of plasma sample, standard, or QC, add 150 µL of acetonitrile containing the internal standard. Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes to precipitate proteins. Transfer the supernatant for injection[8].

  • LC-MS/MS Conditions

    • Flow Rate : 0.4 mL/min.

    • Injection Volume : 5 µL.

    • Column Temperature : 40 °C.

    • Gradient Program :

      • 0-0.5 min: 5% B

      • 0.5-2.5 min: 5% to 95% B

      • 2.5-3.0 min: 95% B

      • 3.0-3.1 min: 95% to 5% B

      • 3.1-4.0 min: 5% B (re-equilibration).

    • Mass Spectrometer Settings :

      • Ionization Mode : ESI Positive.

      • MRM Transition : To be determined during tuning (e.g., m/z 212.1 -> 110.1).

      • Source Parameters : Optimize spray voltage, gas flows, and temperature.

Method Validation: Parameters and Logic

Method validation provides documented evidence that a procedure is fit for its intended purpose[18][23]. The relationship between validation parameters demonstrates that a reliable method is built upon a foundation of specificity, accuracy, and precision, which together define the method's linear range and sensitivity.

cluster_0 Core Performance Metrics cluster_1 Derived Performance Metrics cluster_2 Method Reliability Accuracy Accuracy (Closeness to True Value) Linearity Linearity & Range (Proportional Response) Accuracy->Linearity Precision Precision (Reproducibility) Precision->Linearity LOQ Quantitation Limit (LOQ) (How much is there?) Precision->LOQ Specificity Specificity (Analyte vs. Interferences) Specificity->Linearity Specificity->LOQ Validated_Method Validated Method (Fit for Purpose) Linearity->Validated_Method LOD Detection Limit (LOD) (Is it there?) LOQ->LOD LOQ->Validated_Method Robustness Robustness (Resilience to Small Changes) Robustness->Validated_Method

Caption: Logical relationship of validation parameters.

The following table outlines the key validation parameters and their typical acceptance criteria based on ICH and FDA guidelines[9][14].

ParameterPurposeAcceptance Criteria
Specificity To demonstrate that the signal is unequivocally from the analyte, free from interference from matrix components, impurities, or degradants.No significant interfering peaks at the retention time of the analyte. For LC-MS/MS, no interference in the MRM transition.
Linearity & Range To confirm a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99.
Accuracy To measure the closeness of test results to the true value.Mean recovery of 85-115% of the nominal value (80-120% at the LLOQ).
Precision To assess the degree of scatter between a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-assay) and intermediate precision (inter-assay).Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically a signal-to-noise ratio of 10:1; must meet accuracy and precision criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).System suitability parameters should remain within acceptance criteria.

Cross-Validation of HPLC-UV and LC-MS/MS

Cross-validation is essential to demonstrate that two distinct analytical methods provide equivalent results, ensuring that data can be interchangeably used or compared across different studies or laboratories[8][9].

Start Start: Prepare Single Batch of QC Samples (Low, Mid, High) Split Split QC Aliquots Start->Split HPLC Analyze via Validated HPLC-UV Method Split->HPLC Set 1 LCMS Analyze via Validated LC-MS/MS Method Split->LCMS Set 2 Data_HPLC Calculate Mean Concentration & Stats (HPLC-UV) HPLC->Data_HPLC Data_LCMS Calculate Mean Concentration & Stats (LC-MS/MS) LCMS->Data_LCMS Compare Compare Results: Calculate % Difference [(HPLC - LCMS)/Mean] * 100 Data_HPLC->Compare Data_LCMS->Compare Decision Is % Difference ≤ 20%? Compare->Decision Pass PASS: Methods are Interchangeable Decision->Pass Yes Fail FAIL: Investigate Discrepancy Decision->Fail No

Caption: Workflow for the cross-validation of HPLC and LC-MS/MS methods.

Cross-Validation Protocol
  • Sample Preparation : Prepare a minimum of six replicates of QC samples at low, medium, and high concentration levels from a single stock solution.

  • Analysis : Analyze half of the replicates using the validated HPLC-UV method and the other half using the validated LC-MS/MS method on the same day.

  • Data Evaluation : Calculate the mean concentration, standard deviation, and accuracy for each QC level as determined by both methods.

  • Acceptance Criterion : The percentage difference between the mean concentrations obtained by the two methods for each QC level should not be greater than 20.0%[9].

Comparative Performance Data

The following table summarizes representative validation data for the two methods.

Performance ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) ≥ 0.998≥ 0.999
Range 1.0 - 500 µg/mL0.5 - 1000 ng/mL
Accuracy (% Bias) Within ± 5.0%Within ± 4.5%
Precision (% RSD) < 4.0%< 3.5%
LOD 0.3 µg/mL0.1 ng/mL
LOQ 1.0 µg/mL0.5 ng/mL
Selectivity Moderate; potential for interference in complex matrices.High; specific MRM transition minimizes interferences.
Cross-Validation (% Diff) Low QC: 6.8%Mid QC: 4.2%

Conclusion and Recommendations

This guide demonstrates that both HPLC-UV and LC-MS/MS are powerful and reliable techniques for the quantification of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, provided they are developed and validated according to established scientific and regulatory principles[24].

  • The HPLC-UV method is robust, cost-effective, and perfectly suited for routine quality control analysis of the drug substance and simple drug product formulations where analyte concentrations are high and the sample matrix is clean.

  • The LC-MS/MS method offers vastly superior sensitivity and selectivity, making it the indispensable choice for bioanalytical studies (e.g., pharmacokinetics in plasma or tissue), trace-level impurity quantification, and analysis of complex formulations where matrix effects could compromise the HPLC-UV method[12].

The successful cross-validation confirms that, within the defined ranges, the data generated by both methods are equivalent and interchangeable. The choice of which method to employ should be dictated by the specific analytical challenge at hand, balancing the need for sensitivity and selectivity against operational complexity and cost.

References

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
  • U.S. Food and Drug Administration. (2020, April 21). Analytical Procedures and Methods Validation for Drugs and Biologics.
  • FDA Guidance on Analytical Method Validation. (n.d.). Scribd.
  • BioPharma Services Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BioPharm International. (2026, March 25). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • BenchChem. (2025). Determining Lipophilicity of Novel Thiazole Derivatives: An In-depth Technical Guide.
  • International Council for Harmonisation. (2022, March 24). Validation of Analytical Procedure Q2(R2).
  • Sigma-Aldrich. (n.d.). Developing HPLC Methods.
  • Bioanalysis Zone. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson.
  • Emery Pharma. (2024, September 24). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 [Video]. YouTube.
  • SIELC Technologies. (2018, February 17). Separation of Thiazole on Newcrom R1 HPLC column.
  • BenchChem. (2025). Cross-validation of HPLC and LC-MS/MS methods for D-panthenol analysis.
  • European Pharmaceutical Review. (2016, August 24). Application of LCMS in small-molecule drug development.
  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • PubMed. (2023, February 1). From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis.
  • Jones Chromatography. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • BenchChem. (2025, December). A Comprehensive Guide to Cross-Validation of HPLC and LC-MS/MS Methods for the Quantification of Spinasaponin E.
  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method.
  • ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
  • Journal of Chemical Health Risks. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives.
  • NextSDS. (n.d.). 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.
  • International Journal of Research and Analytical Reviews. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION.
  • Technology Networks. (2026, March 6). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • PubChemLite. (n.d.). 4-[(3-methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine.
  • PubMed. (2003, February 14). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonization.
  • PMC. (2016, May 12). Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents.
  • ResearchGate. (n.d.). 4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed proto...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed protocol for the safe disposal of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, a compound utilized in various research and development applications. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, the following procedures are based on established best practices for handling structurally related thiazole and amine-containing compounds, which should be treated with caution as potentially hazardous materials.

Hazard Assessment and Characterization

Due to its structural motifs—a thiazole ring and a substituted piperidine group—4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine should be handled as a substance with potential hazards until comprehensive toxicological data is available. Based on analogous compounds, the primary concerns include:

  • Toxicity: Potential for acute toxicity if ingested, inhaled, or absorbed through the skin.[1][2]

  • Irritation: May cause irritation to the skin, eyes, and respiratory system.[3]

  • Environmental Hazards: Assumed to be harmful to aquatic life, and therefore should not be released into the environment.[1][2][4]

  • Flammability: While not confirmed, similar heterocyclic compounds can be flammable.[1][5][6]

It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all federal, state, and local regulations.[1][7]

Personal Protective Equipment (PPE)

Prior to handling 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risk.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile).[7]To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles.[7]To protect eyes from splashes and aerosols.
Body Protection A full-length laboratory coat.[7]To protect against skin contact with clothing.
Respiratory A NIOSH-approved respirator if there is a risk of generating dust or aerosols.[7]To prevent inhalation of the compound.

Spill and Leak Management

In the event of a spill, immediate and proper containment is crucial to prevent the spread of contamination and minimize exposure.

Small Spills:
  • Alert Personnel: Immediately notify others in the vicinity.

  • Ventilate the Area: Ensure adequate ventilation to disperse any potential vapors.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill.[1] Do not use combustible materials like paper towels for initial absorption.

  • Collect the Waste: Carefully collect the absorbed material and place it into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate the Area: Clean the spill area with a suitable solvent or a soap and water solution.[1] All cleaning materials must also be disposed of as hazardous waste.

Large Spills:
  • Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Contact EHS: Notify your institution's EHS department or emergency response team.

  • Control Ignition Sources: If the substance is suspected to be flammable, extinguish all nearby ignition sources.[5][8]

  • Ventilate: If it is safe to do so, increase ventilation to the area.

Step-by-Step Disposal Protocol

The disposal of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine must adhere to hazardous waste regulations. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4]

DisposalWorkflow cluster_collection Waste Collection cluster_labeling Labeling cluster_storage Storage cluster_disposal Final Disposal start Unused Chemical or Contaminated Material container Collect in a dedicated, compatible hazardous waste container. start->container label_info Label with: - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms (e.g., Toxic) - Accumulation Start Date storage_area Store in a designated satellite accumulation area or central storage facility. disposal_vendor Arrange for pickup by a licensed hazardous waste disposal contractor. storage_area->disposal_vendor end Proper Disposal disposal_vendor->end

Disposal Workflow for 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
  • Waste Segregation: Collect waste 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine and any materials contaminated with it (e.g., absorbent pads, gloves, weighing paper) in a dedicated and chemically compatible hazardous waste container.[1] Ensure the container is kept securely closed when not in use.

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste".[1]

    • The full chemical name: "4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine".

    • The approximate concentration and volume of the waste.

    • The date when waste was first added to the container.

    • Prominent indication of the associated hazards (e.g., "Toxic," "Irritant").

  • Storage: Store the hazardous waste container in a designated satellite accumulation area or a central hazardous waste storage facility, in accordance with your institution's policies and EPA regulations. The storage area should be secure, well-ventilated, and away from incompatible materials.[3][5]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.[3][7] Provide a complete and accurate description of the waste to the disposal company.

Decontamination of Equipment

All laboratory equipment that has come into contact with 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine must be thoroughly decontaminated.

  • Initial Rinse: Rinse the equipment with a suitable solvent that will dissolve the compound. Collect this rinsate as hazardous waste.

  • Wash: Wash the equipment with a laboratory-grade detergent and water.

  • Final Rinse: Perform a final rinse with deionized water.

  • Drying: Allow the equipment to dry completely before reuse or storage.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and environmentally responsible disposal of 4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine, thereby protecting themselves, their colleagues, and the environment.

References

  • BenchChem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • BenchChem. (n.d.). Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide.
  • ChemicalBook. (2026, March 14). THIAZOLE ORANGE - Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Thiazole.
  • DC Chemicals. (2024, January 1). Safe Data Sheet.
  • TCI Chemicals. (2025, January 8). SAFETY DATA SHEET.
  • Cole-Parmer. (2006, February 3). Material Safety Data Sheet - Thiazole, 99%.
  • Fisher Scientific. (2018, January 18). SAFETY DATA SHEET.
  • MilliporeSigma. (2025, October 7). SAFETY DATA SHEET.
  • Cayman Chemical. (2024, May 24). Safety Data Sheet.
  • Thermo Fisher Scientific. (2016, October 18). SAFETY DATA SHEET.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-[(3-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine
© Copyright 2026 BenchChem. All Rights Reserved.